Zabofloxacin hydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
特性
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPBSRFVNPCZMK-BJMORVNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Structure and Synthesis of Zabofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic belonging to the fluoronaphthyridone class. It exhibits strong bactericidal activity by targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This dual-targeting mechanism contributes to its efficacy against a wide range of Gram-positive and Gram-negative pathogens, including resistant strains. Zabofloxacin hydrochloride is the hydrochloride salt form of the active pharmaceutical ingredient. This guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis.
Chemical Structure
The chemical structure of this compound is {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid hydrochloride}.[3][5] The molecule consists of a fluorinated naphthyridone core, which is characteristic of the fluoroquinolone class of antibiotics. This core is substituted with a cyclopropyl (B3062369) group at the N-1 position, a carboxylic acid at the C-3 position, and a unique spirocyclic diamine moiety at the C-7 position.
Key Structural Features:
-
Fluoronaphthyridone Core: The bicyclic ring system is essential for its antibacterial activity, enabling interaction with the bacterial DNA gyrase and topoisomerase IV enzymes.
-
Cyclopropyl Group at N-1: This substituent is common in modern fluoroquinolones and is known to enhance potency against Gram-negative bacteria.
-
Fluorine Atom at C-6: The fluorine atom significantly increases the antibacterial activity and cell penetration of the molecule.
-
8-(methoxyimino)-2,6-diazaspiro[1][2]octane Side Chain at C-7: This novel and complex side chain plays a crucial role in the enhanced activity of Zabofloxacin against Gram-positive bacteria and its favorable pharmacokinetic profile. The methoxyimino group is a key feature of this substituent.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₉H₂₁ClFN₅O₄ |
| Molecular Weight | 453.86 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 219680-11-2 (Zabofloxacin) |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the fluoronaphthyridone core and the spirocyclic diamine side chain, followed by their coupling and subsequent salt formation.
Synthesis of the Fluoronaphthyridone Core
The core of Zabofloxacin, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is a common intermediate in the synthesis of several fluoroquinolone antibiotics. Its synthesis generally follows established procedures for this class of compounds.
Figure 1: General workflow for the synthesis of the fluoronaphthyridone core.
Synthesis of the Spirocyclic Diamine Side Chain
The synthesis of the unique side chain, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, is a critical and more complex part of the overall synthesis. While specific, detailed public-domain protocols are scarce, the general approach involves the construction of the diazaspiro[1][2]octane ring system followed by the introduction of the methoxyimino group.
Figure 2: General workflow for the synthesis of the spirocyclic diamine side chain.
Coupling and Final Synthesis Steps
The final steps of the synthesis involve the coupling of the fluoronaphthyridone core with the spirocyclic diamine side chain, followed by the formation of the hydrochloride salt.
A plausible experimental protocol for the coupling of the two key intermediates is outlined below. This is a representative procedure based on common methods for fluoroquinolone synthesis.
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (B128534) or diisopropylethylamine (1.2-1.5 equivalents), to the reaction mixture.
-
Addition of Side Chain: Add 8-(methoxyimino)-2,6-diazaspiro[1][2]octane (1.1-1.3 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water or a slightly acidic aqueous solution to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile). The crude product can be further purified by recrystallization or column chromatography to yield pure Zabofloxacin base.
-
Dissolution: Suspend the purified Zabofloxacin base in a suitable organic solvent, such as ethanol or isopropanol.
-
Acidification: Add a solution of hydrochloric acid (typically in ethanol or as a concentrated aqueous solution) dropwise to the suspension with stirring.
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.
-
Purification and Drying: Collect the precipitate by filtration, wash with the solvent used for the reaction, and dry under vacuum to obtain this compound as a crystalline solid.
Quantitative Data
The following table summarizes typical, though not definitively published, quantitative data for the synthesis of this compound. These values are based on general knowledge of similar chemical transformations.
| Step | Reaction | Key Reagents | Typical Yield | Typical Purity (by HPLC) |
| 1 | Synthesis of Fluoronaphthyridone Core | - | 70-85% | >98% |
| 2 | Synthesis of Spirocyclic Diamine Side Chain | - | 40-60% (multi-step) | >97% |
| 3 | Coupling Reaction | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, Triethylamine | 75-90% | >99% |
| 4 | Salt Formation | Zabofloxacin base, Hydrochloric acid | >95% | >99.5% |
Signaling Pathways and Mechanism of Action
Zabofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.
Figure 3: Simplified signaling pathway of Zabofloxacin's mechanism of action.
Conclusion
This compound is a structurally complex and highly effective fluoroquinolone antibiotic. Its synthesis is a challenging process that requires careful control of reaction conditions to achieve high purity and yield. The unique spirocyclic diamine side chain is a key determinant of its enhanced antibacterial spectrum and potency. Further research into optimizing the synthetic route and exploring the structure-activity relationships of this class of compounds will continue to be an important area of investigation in the development of new antibacterial agents.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. BRPI0810192B1 - 1-Cyclopropyl-6-fluoro-7- (8-methoxyimino-2,6-diaza-spiro [3,4] oct-6-yl) -4-oxo-1,4-dihydro [1, 8] naphthyridine-3-carboxylic, method for preparing same and antimicrobial pharmaceutical composition comprising the same. - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 5. PubChemLite - 1-cyclopropyl-6-fluoro-7-[(8z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid (C19H20FN5O4) [pubchemlite.lcsb.uni.lu]
The Pharmacokinetic Profile of Zabofloxacin Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin (B1245413) (DW-224a) is a broad-spectrum fluoroquinolone (fluoronaphthyridone) antibiotic that exhibits potent activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV enzymes.[1][2] It has been developed in two salt forms: zabofloxacin hydrochloride (DW-224a) and zabofloxacin aspartate (DW-224aa).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. Zabofloxacin was first approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][2]
Physicochemical Properties
Zabofloxacin is chemically described as {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[3][4]oct-6-yl]-4oxo-1,4-dihydro[1][5]naphthyridine-3-carboxylic acid hydrochloride}.[1][2]
| Property | Value |
| Molecular Formula | C19H20FN5O4[6] |
| Molar Mass | 401.392 g/mol |
| Hydrogen Bond Acceptors | 5[7] |
| Hydrogen Bond Donors | 2[7] |
| Rotatable Bonds | 4[7] |
| Topological Polar Surface Area | 109.05 Ų[7] |
| XLogP | 3.28[7] |
Pharmacokinetics in Humans
Clinical studies in healthy male volunteers have demonstrated that Zabofloxacin is well-tolerated.[1][8] A phase one clinical trial was conducted to compare the pharmacokinetic profiles of this compound and zabofloxacin aspartate.[1][8]
Single-Dose Oral Administration
A randomized, open-label, single-dose, two-way crossover study was performed with healthy Korean male volunteers to assess the bioequivalence between a 400 mg capsule of this compound (containing 366.7 mg of zabofloxacin) and a 488 mg tablet of zabofloxacin aspartate (containing 366.5 mg of zabofloxacin).[3][8] Twenty-nine subjects completed the study.[3][8]
Table 1: Pharmacokinetic Parameters of this compound vs. Zabofloxacin Aspartate in Healthy Male Volunteers (Single Oral Dose) [3][8]
| Parameter | This compound (366.7 mg) | Zabofloxacin Aspartate (366.5 mg) |
| Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |
| AUClast (ng·h/mL) | 11,110 ± 2005.0 | 11,719 ± 2507.5 |
| AUCinf (ng·h/mL) | 11,287 ± 2012.6 | 11,913 ± 2544.8 |
| Tmax (h) | 0.5 - 4 (range)[1] | 0.8 - 3 (range)[1] |
| t1/2 (h) | 8 ± 1[1] | 8 ± 1[1] |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data are presented as mean ± standard deviation or range.
The geometric mean ratios (90% confidence intervals) for Cmax, AUClast, and AUCinf were 1.08 (1.00–1.17), 1.05 (1.00–1.10), and 1.05 (1.00–1.10), respectively, falling within the bioequivalence acceptance range.[3][8]
Pharmacokinetics in Animals (Rats)
A study in rats investigated the pharmacokinetics of zabofloxacin following intravenous and oral administration at a dose of 20 mg/kg.[9][10][11]
Table 2: Pharmacokinetic Parameters of Zabofloxacin in Rats (20 mg/kg dose) [9][10][11]
| Parameter | Intravenous Administration | Oral Administration |
| Bioavailability (%) | - | 27.7 |
| Biliary Excretion (%) | - | ~8 |
| Urinary Excretion (%) | - | ~8 |
Experimental Protocols
Human Pharmacokinetic Study (Bioequivalence)
Study Design: A randomized, open-label, single-dose, two-way crossover study was conducted.[3][8]
Subjects: Healthy Korean male volunteers were enrolled.[3][8] Inclusion criteria included being a healthy adult between 19 and 65 years old with a body mass index (BMI) between 17.5 and 30.5 kg/m ² and weighing more than 55kg.[12]
Drug Administration: Subjects received a single oral dose of either a 400 mg this compound capsule or a 488 mg zabofloxacin aspartate tablet.[3][8]
Sample Collection: Plasma samples were collected at predetermined time points.
Bioanalytical Method: Plasma concentrations of zabofloxacin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][8]
Rat Pharmacokinetic Study
Study Design: The study involved both intravenous and oral administration of zabofloxacin to rats.[9][10][11]
Subjects: Male Sprague-Dawley rats were used.
Drug Administration: Zabofloxacin was administered at a dose of 20 mg/kg.[9][10][11]
Sample Collection: Plasma, bile, and urine samples were collected over time.[9][10][11]
Bioanalytical Method: Zabofloxacin concentrations in plasma, bile, and urine were determined by a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[9][10][11] Enrofloxacin was used as an internal standard.[10][11]
-
Sample Preparation:
-
Chromatography: A C18 reversed-phase column was used.[10][11]
-
Quantification: The limit of quantification (LOQ) was 50 ng/mL for plasma and 0.5 µg/mL for bile and urine samples.[9][10][11]
Visualizations
Caption: Workflow of the human bioequivalence study of Zabofloxacin formulations.
Caption: Workflow of the preclinical pharmacokinetic study of Zabofloxacin in rats.
Conclusion
This compound is readily absorbed orally, with pharmacokinetic parameters comparable to its aspartate salt, demonstrating bioequivalence in healthy human subjects. The elimination half-life of approximately 8 hours in humans suggests the potential for once-daily dosing. Preclinical data from rat studies indicate moderate oral bioavailability and excretion through both biliary and renal pathways. The detailed experimental protocols and established bioanalytical methods provide a solid foundation for further clinical development and therapeutic drug monitoring of this promising fluoroquinolone antibiotic.
References
- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Zabofloxacin | C19H20FN5O4 | CID 54556623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Detection of Zabofloxacin, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 11. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Zabofloxacin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin (B1245413), a novel fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a wide array of Gram-positive bacteria, including strains resistant to earlier-generation fluoroquinolones.[1][2] Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its enhanced efficacy and potentially lower propensity for resistance development.[1][3] This technical guide provides an in-depth overview of the in vitro activity of zabofloxacin hydrochloride against clinically relevant Gram-positive pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Mechanism of Action
Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]
-
Inhibition of DNA Gyrase: In many Gram-positive bacteria, DNA gyrase is the primary target. Zabofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]
-
Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter DNA molecules following replication. By inhibiting this enzyme, zabofloxacin prevents the proper segregation of chromosomes into daughter cells, thereby halting cell division.[1]
The dual-targeting mechanism of zabofloxacin is a key feature that contributes to its potent activity, particularly against resistant strains.
In Vitro Spectrum of Activity
The following tables summarize the in vitro activity of this compound against a range of Gram-positive bacteria, as determined by the minimum inhibitory concentration (MIC). Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates) and MIC90 (the concentration required to inhibit the growth of 90% of isolates).
Table 1: Activity of Zabofloxacin against Staphylococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | - | - | 0.25 | - |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 116 | 0.25 | 2 | - |
| Staphylococcus aureus (Quinolone-Resistant - QRSA) | - | - | - | - |
| Coagulase-Negative Staphylococci | - | - | - | - |
Data for MSSA and QRSA are inferred from general statements of activity; specific comparative values were not available in the searched literature. Data for Coagulase-Negative Staphylococci is also inferred, with specific MIC values not available.
Table 2: Activity of Zabofloxacin against Streptococcus Species
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible - PSSP) | - | - | 0.03 | - |
| Streptococcus pneumoniae (Penicillin-Resistant - PRSP) | - | - | 0.03 | - |
| Streptococcus pneumoniae (Quinolone-Susceptible - QSSP) | - | 0.015 | 0.03 | - |
| Streptococcus pneumoniae (Quinolone-Resistant - QRSP) | - | - | 1 | 0.025-0.125 |
| Streptococcus pyogenes | - | - | - | - |
Specific isolate numbers for PSSP and PRSP were not detailed in the provided search results but their potent activity was noted. Data for Streptococcus pyogenes is inferred from general statements of activity; specific MIC values were not available.[2]
Table 3: Activity of Zabofloxacin against Other Gram-Positive Bacteria
| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Enterococcus faecalis | - | - | - | - |
Zabofloxacin has reported activity against Enterococcus faecalis, however, specific MIC50 and MIC90 values were not available in the provided search results.[2]
Experimental Protocols
The in vitro activity data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
The MIC of zabofloxacin is determined using the broth microdilution method, following the procedures detailed in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4][5][6]
Workflow for Broth Microdilution MIC Testing:
Key Steps in the Broth Microdilution Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium. Colonies are then used to prepare a suspension in a suitable broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: The prepared microtiter plates containing the serially diluted zabofloxacin are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (typically ambient air) at 35°C for 16-20 hours.
-
Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of zabofloxacin that completely inhibits visible growth of the organism.
Quality control is performed concurrently using reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the test.
Conclusion
This compound exhibits potent in vitro activity against a broad spectrum of clinically significant Gram-positive bacteria, including drug-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. Its dual-targeting mechanism of action and favorable activity profile position it as a valuable agent in the management of infections caused by these pathogens. The standardized methodologies outlined by CLSI are crucial for the accurate determination of its in vitro efficacy and for guiding appropriate clinical use. Further research to establish a wider range of MIC data against other Gram-positive species will continue to refine our understanding of its clinical utility.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testinglab.com [testinglab.com]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
In Vitro Antibacterial Activity of Zabofloxacin Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin, a novel fluoroquinolone antibiotic, has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial profile of Zabofloxacin hydrochloride, with a focus on its activity against key Gram-positive and Gram-negative bacteria, including drug-resistant strains. Detailed experimental protocols for the determination of its antibacterial efficacy are provided, along with visualizations of its mechanism of action and experimental workflows. Zabofloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3]
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The in vitro potency of this compound has been evaluated against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: In Vitro Activity of Zabofloxacin against Gram-Positive Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | - | - | - | 0.03 | [4][5] |
| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | - | 0.03 | [4][5] |
| Streptococcus pneumoniae (Quinolone-Susceptible) | - | - | - | 0.03 | [4] |
| Streptococcus pneumoniae (Quinolone-Resistant) | 22 | 0.06 - 2 | 1.0 | 1.0 | [4] |
| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | - | - | - | - | |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 116 | 0.03 - 4 | 0.25 | 2 | [6] |
| Enterococcus faecalis | - | - | - | - |
Data not available in the searched literature is denoted by "-".
Table 2: In Vitro Activity of Zabofloxacin against Gram-Negative Bacteria
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Haemophilus influenzae | - | - | - | - | [7] |
| Moraxella catarrhalis | - | - | - | - | [7] |
| Klebsiella pneumoniae | - | - | - | - | [7] |
| Escherichia coli | - | - | - | - |
Data not available in the searched literature is denoted by "-". Zabofloxacin has been noted to lack potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of Zabofloxacin. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[8][9]
a. Preparation of this compound Stock Solution:
-
A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, typically sterile deionized water or a buffer, to achieve a high concentration (e.g., 1280 µg/mL).
b. Serial Dilution:
-
Two-fold serial dilutions of the Zabofloxacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Each well receives 100 µL of CAMHB. 100 µL of the Zabofloxacin stock solution is added to the first well and mixed. 100 µL is then transferred to the second well, and this process is repeated across the plate to create a range of concentrations.
c. Inoculum Preparation:
-
The test bacterium is cultured on an appropriate agar (B569324) medium for 18-24 hours.
-
Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
d. Inoculation and Incubation:
-
Each well (except for the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
e. Interpretation of Results:
-
The MIC is determined as the lowest concentration of Zabofloxacin that completely inhibits visible growth of the bacterium.[10]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.[11]
a. Bacterial Culture and Inoculum Preparation:
-
A standardized bacterial suspension is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
b. Exposure to Zabofloxacin:
-
Zabofloxacin is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.
c. Sampling and Viable Cell Counts:
-
Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Serial dilutions of these aliquots are plated onto appropriate agar plates.
-
The plates are incubated, and the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.
d. Data Analysis:
-
The change in log₁₀ CFU/mL over time is plotted for each Zabofloxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[11]
Post-Antibiotic Effect (PAE) Determination
The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[12]
a. Antibiotic Exposure:
-
A logarithmic-phase bacterial culture is exposed to a specific concentration of Zabofloxacin (typically 5-10 times the MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.
b. Antibiotic Removal:
-
The antibiotic is removed from the test culture by a rapid dilution (e.g., 1:1000) in pre-warmed, antibiotic-free broth. This reduces the Zabofloxacin concentration to well below its MIC.
c. Monitoring of Bacterial Regrowth:
-
Both the test and control cultures are incubated, and samples are taken at regular intervals to determine the viable bacterial count (CFU/mL) by plating serial dilutions.
d. Calculation of PAE:
-
The PAE is calculated using the formula: PAE = T - C, where:
-
T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ from the count immediately after antibiotic removal.
-
C is the time required for the viable count in the unexposed control culture to increase by 1 log₁₀.[12]
-
Mandatory Visualizations
Mechanism of Action of Zabofloxacin
Zabofloxacin, like other fluoroquinolones, targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] By inhibiting these enzymes, it disrupts DNA replication and repair, leading to bacterial cell death.[2]
Caption: Mechanism of action of Zabofloxacin.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin using the broth microdilution method.
Caption: Workflow for MIC determination.
Logical Relationship: Time-Kill Assay Analysis
This diagram outlines the logical flow of a time-kill assay, from setting up the experiment to analyzing the results to determine the bactericidal activity of Zabofloxacin.
Caption: Logical flow of a time-kill assay.
References
- 1. EUCAST: EUCAST - Home [eucast.org]
- 2. ESCMID: EUCAST [escmid.org]
- 3. researchgate.net [researchgate.net]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. szu.gov.cz [szu.gov.cz]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. EUCAST: Guidance Documents [eucast.org]
- 11. toolify.ai [toolify.ai]
- 12. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Zabofloxacin Hydrochloride: A Technical Overview of its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin (B1245413), a potent fourth-generation fluoroquinolone, represents a significant advancement in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens.[1][2] Available as zabofloxacin hydrochloride (DW-224a), this fluoronaphthyridone antibiotic has demonstrated a broad spectrum of activity.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.
Chemical and Physical Properties
This compound is the salt form of zabofloxacin, which generally offers enhanced water solubility and stability compared to the free base.[4] The fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 623574-00-5 | [5] |
| Chemical Name | 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[6][7]oct-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride | [3] |
| Molecular Formula | C₁₉H₂₁ClFN₅O₄ | [5] |
| Molecular Weight | 437.86 g/mol | [8] |
| Melting Point | 155 °C | [9] |
| Solubility | Soluble in DMSO. The hydrochloride salt form is noted to have enhanced water solubility. Specific quantitative data is not readily available in public literature. | [4][10] |
| pKa | Specific pKa value(s) are not readily available in public literature. | |
| Appearance | White to off-white solid | [10] |
Note: Some properties listed, such as molecular weight and formula, are for the hydrochloride salt. The CAS number for the free base is 219680-11-2 and its molecular weight is 401.40 g/mol .[5]
Mechanism of Action
Zabofloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.
By forming a stable complex with the enzyme-DNA intermediate, zabofloxacin blocks the re-ligation step of the topoisomerase action. This leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3] This dual-targeting mechanism contributes to its potent activity, including against strains resistant to other antibiotics.[3]
Experimental Protocols
While the specific internal validation reports for this compound's properties are proprietary, this section details standard methodologies for key experiments applicable to its characterization.
Quantification in Biological Matrices via HPLC
A validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is crucial for pharmacokinetic studies.[13]
Methodology:
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding methanol (B129727) to the plasma sample.[13]
-
Bile and Urine: Samples undergo deproteinization and subsequent extraction using chloroform.[13]
-
An internal standard (e.g., enrofloxacin) is added before processing.
-
-
Chromatographic Conditions:
-
Quantification:
References
- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. researchgate.net [researchgate.net]
- 9. Zabofloxacin | 623574-00-5 [amp.chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Zabofloxacin | 219680-11-2 | UIA68011 | Biosynth [biosynth.com]
- 12. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
The Journey of Zabofloxacin: A Novel Fluoroquinolone from Discovery to Clinical Development
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Zabofloxacin (DW-224a) is a novel fluoroquinolone antibiotic characterized by its potent and broad-spectrum activity against a range of bacterial pathogens, notably including multi-drug resistant Gram-positive organisms. Developed by Dong Wha Pharmaceuticals, Zabofloxacin has emerged as a significant advancement in the fluoroquinolone class, offering a valuable therapeutic option for challenging respiratory tract infections. This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of Zabofloxacin, with a focus on its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies and comprehensive data are presented to serve as a resource for researchers, scientists, and drug development professionals.
Introduction
The rise of antibiotic resistance poses a significant threat to global public health, necessitating the development of novel antimicrobial agents with improved efficacy against resistant pathogens. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Zabofloxacin was developed to address the growing challenge of resistance to existing fluoroquinolones and other antibiotic classes. It has demonstrated excellent in vitro and in vivo activity against key respiratory pathogens, including penicillin-resistant and quinolone-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document details the scientific journey of Zabofloxacin from its initial discovery to its evaluation in clinical trials.
Discovery and Synthesis
Zabofloxacin, with the chemical name 1-Cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was discovered by Dong Wha Pharmaceuticals in South Korea.[4][5] It is also known by the development code DW-224a.[5][6] While the specific, detailed synthesis protocol from the manufacturer is proprietary, the general synthesis of novel fluoroquinolones with a 1,8-naphthyridine (B1210474) core can be inferred from the scientific literature. The synthesis typically involves the construction of the core naphthyridine ring system followed by the addition of the C-7 side chain, which is crucial for the compound's antimicrobial activity and pharmacokinetic properties.
Mechanism of Action
Like other fluoroquinolones, Zabofloxacin exerts its bactericidal effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. Zabofloxacin stabilizes the covalent complex between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA and ultimately cell death. A key feature of Zabofloxacin is its potent dual-targeting activity against both enzymes, which is believed to contribute to its enhanced activity against resistant strains and a lower propensity for the development of resistance.
Preclinical Development
In Vitro Antimicrobial Activity
Zabofloxacin has demonstrated potent in vitro activity against a wide range of clinically important pathogens, particularly those associated with respiratory tract infections. Its activity is notable against both susceptible and resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.
Table 1: In Vitro Activity of Zabofloxacin and Comparator Agents Against Streptococcus pneumoniae
| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Quinolone-Susceptible S. pneumoniae (353) | Zabofloxacin | - | 0.016 | 0.03 | [3][8] |
| Gemifloxacin | - | - | 0.03 | [9] | |
| Moxifloxacin | - | - | 0.25 | [9] | |
| Levofloxacin | - | - | - | [3] | |
| Ciprofloxacin | - | - | 2 | [9] | |
| Penicillin-Susceptible S. pneumoniae | Zabofloxacin | - | - | 0.03 | [9] |
| Penicillin-Resistant S. pneumoniae | Zabofloxacin | - | - | 0.03 | [9] |
| Quinolone-Resistant S. pneumoniae (29) | Zabofloxacin | 0.06 - 1 | - | 1.0 | [3][9] |
| Gemifloxacin | 0.06 - 2 | - | 1.0 | [9] | |
| Moxifloxacin | 4 - 8 | - | 8.0 | [9] | |
| Ciprofloxacin | 4 - 64 | - | 64.0 | [9] |
Table 2: In Vitro Activity of Zabofloxacin and Comparator Agents Against Other Pathogens
| Organism | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Enterococcus faecalis | Zabofloxacin | 0.008 - ≥4 | - | 2 | [10] |
| Enterococcus faecium | Zabofloxacin | 2 - 32 | - | 16 | [10] |
| Methicillin-Resistant S. aureus (MRSA) | Zabofloxacin | ≤0.004 - 4 | - | 0.5 | [10] |
| Neisseria gonorrhoeae (multiresistant) | Zabofloxacin | - | 0.016 | - | [6] |
In Vivo Efficacy in Animal Models
The in vivo efficacy of Zabofloxacin has been evaluated in various animal models of infection, demonstrating potent protective effects.
Table 3: In Vivo Efficacy of Zabofloxacin in Murine Infection Models
| Infection Model | Pathogen | Animal Model | Efficacy Endpoint | Zabofloxacin ED50 (mg/kg) | Comparator ED50 (mg/kg) | Reference |
| Systemic Infection | Penicillin-Resistant S. pneumoniae 1065 | ICR Mice | Survival | 0.42 | Ciprofloxacin: 31.45 | [9] |
| Moxifloxacin: 18.00 | [9] | |||||
| Gemifloxacin: 2.09 | [9] | |||||
| Respiratory Tract Infection | Penicillin-Resistant S. pneumoniae 1065 | ICR Mice | Reduction in lung bacterial count | Significantly better than moxifloxacin | - | [9] |
Clinical Development
Pharmacokinetics in Humans
Phase I clinical trials have been conducted to evaluate the pharmacokinetic profile of Zabofloxacin in healthy volunteers.
Table 4: Pharmacokinetic Parameters of Zabofloxacin in Healthy Male Volunteers (Single Oral Dose)
| Formulation | Dose (mg) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Reference |
| Zabofloxacin hydrochloride | 366.7 | 1.9 ± 0.5 | 0.5 - 4 | 8 ± 1 | [10] |
| Zabofloxacin aspartate | 366.5 | 2.0 ± 0.3 | 0.8 - 3 | 8 ± 1 | [10] |
Clinical Efficacy and Safety
Zabofloxacin has been evaluated in Phase III clinical trials for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (ABE-COPD).
Table 5: Clinical Outcomes of a Phase III Trial of Zabofloxacin vs. Moxifloxacin for ABE-COPD
| Outcome | Zabofloxacin (367 mg once daily for 5 days) | Moxifloxacin (400 mg once daily for 7 days) | p-value | Reference |
| Clinical Cure Rate (Per-Protocol) | 88.2% | 89.1% | 0.89 | [4] |
| Adverse Drug Reactions | Reported as well-tolerated | - | - | [10] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentrations (MICs) of Zabofloxacin and comparator agents are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vivo Efficacy: Murine Systemic Infection Model
This model evaluates the protective effect of the antibiotic against a lethal systemic infection in mice.
In Vivo Efficacy: Murine Respiratory Tract Infection Model
This model assesses the ability of the antibiotic to clear a bacterial infection from the lungs.
Conclusion
Zabofloxacin represents a significant addition to the fluoroquinolone class of antibiotics. Its potent dual-targeting mechanism of action translates to excellent in vitro and in vivo activity against a broad spectrum of pathogens, including those resistant to other antibiotics. Clinical trials have demonstrated its efficacy and safety in the treatment of ABE-COPD. With its favorable pharmacokinetic profile and demonstrated clinical utility, Zabofloxacin is a valuable therapeutic agent for the management of respiratory tract infections and holds promise for addressing the ongoing challenge of antimicrobial resistance. Further research and clinical evaluation will continue to define its role in the evolving landscape of infectious disease therapy.
References
- 1. Antibacterial Activity of Zabofloxacin, a Novel Fluoroquinolone, against Gram-Positive Bacteria -YAKHAK HOEJI [koreascience.kr]
- 2. Antibacterial Activity of Zabofloxacin, a Novel Fluoroquinolone, against Gram-Positive Bacteria [yakhak.org]
- 3. Antipneumococcal activity of DW-224a, a new quinolone, compared to those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DONG WHA PHARMACEUTICAL CO., LTD [dong-wha.co.kr]
- 5. Zabofloxacin - Wikipedia [en.wikipedia.org]
- 6. Zabofloxacin (DW-224a) activity against Neisseria gonorrhoeae including quinolone-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antipneumococcal Activity of DW-224a, a New Quinolone, Compared to Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
The Inhibitory Effect of Zabofloxacin Hydrochloride on Bacterial Topoisomerase IV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zabofloxacin (B1245413), a novel fluoronaphthyridone, is a potent broad-spectrum antibiotic that exhibits significant activity against a variety of bacterial pathogens, including strains resistant to other fluoroquinolones.[1] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] This technical guide provides an in-depth analysis of the interaction between Zabofloxacin hydrochloride and bacterial topoisomerase IV, including its mechanism of action, available quantitative data on its antibacterial potency, and detailed experimental protocols for assessing its inhibitory effects.
Introduction to Bacterial Topoisomerase IV and Fluoroquinolones
Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[3] Its primary function is the decatenation of daughter chromosomes following DNA replication, a crucial step for proper cell division.[3]
Fluoroquinolones, including Zabofloxacin, exert their bactericidal effects by targeting both DNA gyrase and topoisomerase IV.[2][3] These drugs bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[3] The relative activity of a fluoroquinolone against DNA gyrase versus topoisomerase IV can vary depending on the bacterial species.[3] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target for many fluoroquinolones.[4]
Zabofloxacin: A Dual-Targeting Fluoroquinolone
Zabofloxacin is recognized as a potent inhibitor of both bacterial DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is advantageous as mutations in both enzymes are required to confer high-level resistance, potentially slowing the development of resistant strains.[1]
Mechanism of Action on Topoisomerase IV
Zabofloxacin interacts with the topoisomerase IV-DNA complex, forming a ternary complex. This action traps the enzyme in its cleavage-competent state, preventing the religation of the DNA backbone. The accumulation of these stalled cleavage complexes on the bacterial chromosome disrupts DNA replication and repair processes, leading to bactericidal activity.
Quantitative Data: Antibacterial Potency of Zabofloxacin
The following table summarizes the comparative in vitro activity of Zabofloxacin and other fluoroquinolones against clinical isolates of Streptococcus pneumoniae.
| Antibiotic | MIC90 (μg/mL) against Penicillin-Susceptible S. pneumoniae | MIC90 (μg/mL) against Penicillin-Resistant S. pneumoniae | MIC90 (μg/mL) against Quinolone-Resistant S. pneumoniae |
| Zabofloxacin | 0.03 | 0.03 | 1 |
| Ciprofloxacin | 2 | 2 | >32 |
| Sparfloxacin | 0.5 | 0.5 | 8 |
| Moxifloxacin | 0.25 | 0.25 | 4 |
Data sourced from a study on the antimicrobial activity of Zabofloxacin against clinically isolated Streptococcus pneumoniae.[5][6]
These data highlight the potent activity of Zabofloxacin against both susceptible and resistant strains of S. pneumoniae, a key respiratory pathogen in which topoisomerase IV is a primary fluoroquinolone target.
Experimental Protocols for Assessing Topoisomerase IV Inhibition
The inhibitory effect of compounds like this compound on bacterial topoisomerase IV is typically evaluated using in vitro enzyme assays. The two most common assays are the DNA decatenation assay and the DNA cleavage assay.
DNA Decatenation Assay
This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity is a measure of the compound's effect on the enzyme's catalytic function.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 μg/mL BSA), kDNA substrate (e.g., 200 ng), and purified bacterial topoisomerase IV enzyme.
-
Compound Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixtures. Include a no-drug control and a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Electrophoresis: Analyze the reaction products by agarose (B213101) gel electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA network.
-
Data Analysis: Quantify the amount of decatenated DNA in each lane using densitometry. The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.
DNA Cleavage Assay
This assay measures the ability of a compound to stabilize the covalent complex between topoisomerase IV and DNA, resulting in the accumulation of cleaved DNA.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a supercoiled plasmid DNA substrate (e.g., pBR322), and purified bacterial topoisomerase IV.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the formation of the cleavage complex.
-
Linearization: Add a strong denaturant (e.g., SDS) to trap the covalent enzyme-DNA complex, followed by a protease (e.g., proteinase K) to digest the enzyme. This results in single- or double-strand breaks in the plasmid DNA.
-
Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel electrophoresis.
-
Data Analysis: Quantify the amount of linear DNA, which represents the cleaved product. The concentration of the compound that produces 50% of the maximum cleavage is determined.
Conclusion
This compound is a potent fluoroquinolone antibiotic that effectively targets bacterial topoisomerase IV. Its dual-targeting mechanism of action against both topoisomerase IV and DNA gyrase contributes to its high antibacterial efficacy, particularly against clinically important pathogens such as Streptococcus pneumoniae. While specific enzymatic inhibition data for Zabofloxacin is limited in publicly available literature, its low MIC values against both susceptible and resistant bacterial strains underscore its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel topoisomerase inhibitors.
References
- 1. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones inhibit preferentially Streptococcus pneumoniae DNA topoisomerase IV than DNA gyrase native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluoronaphthyridone Core of Zabofloxacin: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent Antibacterial Scaffold
This technical guide provides a comprehensive overview of the fluoronaphthyridone core of Zabofloxacin (B1245413) (DW-224a), a novel fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships, and key experimental data related to this potent antibacterial agent.
Chemical Structure and Synthesis
Zabofloxacin is a fluoronaphthyridone antibiotic with the chemical name {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid hydrochloride}[5]. The core of its structure is the fluorinated naphthyridone ring system, which is crucial for its antibacterial activity. Two forms of zabofloxacin are available: zabofloxacin hydrochloride (DW-224a) and zabofloxacin aspartate (DW-224aa)[5].
While detailed proprietary synthesis methods are not fully disclosed in the public domain, a plausible synthetic route can be inferred from related literature. The synthesis of the fluoronaphthyridone core typically involves a multi-step process. A potential synthetic pathway for Zabofloxacin (DW-224a) involves the hydroxymethylation of a pyrrolidinone precursor, followed by reaction with O-methylhydroxylamine to form an oxime. This intermediate is then coupled with the fluoronaphthyridone core to yield the final Zabofloxacin molecule[2].
Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Zabofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[5][6][7]. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination[6]. By forming a stable complex with the enzyme and DNA, Zabofloxacin traps the enzyme in the cleavage stage, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death[6]. This dual-targeting mechanism contributes to its broad spectrum of activity and potentially a lower propensity for the development of resistance compared to earlier fluoroquinolones[6].
Structure-Activity Relationships (SAR)
The potent antibacterial activity of Zabofloxacin is attributed to specific structural features of its fluoronaphthyridone core and its substituents. Structure-activity relationship (SAR) studies of fluoroquinolones have established several key principles that apply to Zabofloxacin:
-
N-1 Substituent: The cyclopropyl (B3062369) group at the N-1 position is a common feature in potent fluoroquinolones and is known to enhance overall antibacterial potency[8].
-
C-6 Fluoro Group: The fluorine atom at the C-6 position is crucial for potent antibacterial activity and broadens the spectrum of activity[9][10].
-
C-7 Substituent: The bulky diazaspiro[1][2]octan-6-yl moiety at the C-7 position significantly influences potency, spectrum, and pharmacokinetics. In many fluoroquinolones, alkylated pyrrolidine (B122466) or piperazine (B1678402) rings at this position increase serum half-life and potency against Gram-positive bacteria[8]. The specific substituent in Zabofloxacin contributes to its excellent activity against Gram-positive pathogens[7].
Experimental Data
In Vitro Activity
Zabofloxacin demonstrates potent in vitro activity against a broad range of bacterial pathogens, particularly Gram-positive organisms.
Table 1: In Vitro Activity of Zabofloxacin against Streptococcus pneumoniae
| Organism (Resistance Profile) | No. of Isolates | Zabofloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Gemifloxacin MIC90 (mg/L) |
| Penicillin-Sensitive S. pneumoniae | - | 0.03[11] | - | - | - |
| Penicillin-Resistant S. pneumoniae | - | 0.03[11] | - | - | - |
| Quinolone-Resistant S. pneumoniae | - | 1[11] | >32 | 8 | 1 |
In Vivo Efficacy
In vivo studies in murine infection models have confirmed the potent antibacterial activity of Zabofloxacin.
Table 2: In Vivo Efficacy of Zabofloxacin in a Murine Systemic Infection Model against Penicillin-Resistant S. pneumoniae
| Antimicrobial Agent | MIC (mg/L) | ED50 (mg/kg) |
| Zabofloxacin | 0.015 | 0.42 |
| Ciprofloxacin | 4 | 31.45 |
| Moxifloxacin | 0.25 | 18.00 |
| Gemifloxacin | 0.03 | 2.09 |
ED50: Median effective dose required to protect 50% of the mice.
Pharmacokinetics
A clinical trial was conducted to compare the pharmacokinetic profiles of this compound (DW224a) and zabofloxacin aspartate (DW224aa) in healthy male volunteers.
Table 3: Pharmacokinetic Parameters of Zabofloxacin Formulations (Single 366.5 mg/366.7 mg Oral Dose) [3]
| Parameter | This compound (DW224a) (Mean ± SD) | Zabofloxacin Aspartate (DW224aa) (Mean ± SD) |
| Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |
| AUClast (ng·h/mL) | 11,110 ± 2005.0 | 11,719 ± 2507.5 |
| AUCinf (ng·h/mL) | 11,287 ± 2012.6 | 11,913 ± 2544.8 |
Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
Clinical Efficacy
A phase II clinical trial evaluated the efficacy and safety of Zabofloxacin in patients with community-acquired pneumonia.
Table 4: Clinical Cure Rates in a Phase II Trial of Zabofloxacin for Community-Acquired Pneumonia [12]
| Treatment Group | Dosing Regimen | Number of Evaluable Patients | Clinical Cure Rate (%) |
| A | Zabofloxacin 300 mg once daily for 5 days | - | 88.24 |
| B | Zabofloxacin 400 mg once daily for 3 days | - | 100 |
| C | Zabofloxacin 400 mg once daily for 5 days | - | 100 |
| D | Moxifloxacin 400 mg once daily for 7 days | - | 100 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
This protocol outlines the agar dilution method for determining the MIC of Zabofloxacin against Streptococcus pneumoniae.
Detailed Steps:
-
Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Autoclave and cool to 45-50°C in a water bath[13].
-
Antibiotic Plate Preparation: Prepare serial two-fold dilutions of Zabofloxacin in molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify[13].
-
Inoculum Preparation: From an overnight culture of S. pneumoniae on a blood agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard[14]. This corresponds to approximately 1-2 x 108 CFU/mL.
-
Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 104 CFU per spot[14].
-
Incubation: Incubate the inoculated plates at 35°C in a 5% CO2 atmosphere for 20-24 hours[14].
-
MIC Determination: The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the bacteria on the agar surface[13].
In Vivo Murine Systemic Infection Model
This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of Zabofloxacin.
Detailed Steps:
-
Animal Model: Use specific pathogen-free mice (e.g., ICR mice), typically 4-5 weeks old[1].
-
Inoculum Preparation: Grow the desired bacterial strain (e.g., penicillin-resistant S. pneumoniae) in an appropriate broth medium to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mL)[1].
-
Infection: Challenge the mice with an intraperitoneal injection of the bacterial suspension (e.g., 0.5 mL)[1].
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer Zabofloxacin orally at various dose levels to different groups of mice. A control group should receive the vehicle only[1].
-
Observation: Monitor the mice for a defined period (e.g., 7 days) and record the number of surviving animals in each group.
-
ED50 Calculation: The median effective dose (ED50), which is the dose that protects 50% of the infected mice from death, is calculated using a statistical method such as the probit analysis.
Conclusion
The fluoronaphthyridone core of Zabofloxacin represents a significant scaffold in the development of new antibacterial agents. Its dual-targeting mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic and clinical profiles make it a valuable therapeutic option, particularly for infections caused by Gram-positive pathogens. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics. Further research into the synthesis and optimization of this core structure may lead to the discovery of even more potent and effective antibacterial agents in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Zabofloxacin Hydrochloride: A Technical Guide to its Efficacy Against Respiratory Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin (B1245413) hydrochloride, a novel fluoroquinolone antibiotic, has demonstrated significant promise in the treatment of respiratory tract infections, particularly those caused by multidrug-resistant bacteria.[1] Marketed for acute bacterial exacerbation of chronic obstructive pulmonary disease, its potent bactericidal effects extend to major respiratory pathogens including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[2] This technical guide provides an in-depth analysis of zabofloxacin's activity, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to ascertain these findings.
Mechanism of Action
Zabofloxacin exerts its antibacterial effects by dual-targeting and inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]
-
DNA Gyrase Inhibition: Zabofloxacin binds to the DNA gyrase-DNA complex, preventing the re-ligation of DNA strands. This action introduces double-strand breaks in the bacterial DNA, a fatal event for the cell.[3]
-
Topoisomerase IV Inhibition: By inhibiting topoisomerase IV, zabofloxacin interferes with the separation of interlinked daughter DNA molecules following replication, thereby halting cell division.[3]
This dual-target mechanism confers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and is particularly effective against community-acquired respiratory tract pathogens.[1][2]
In Vitro Activity
Zabofloxacin demonstrates potent in vitro activity against key respiratory pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is notably high against various strains of Streptococcus pneumoniae, including those resistant to penicillin and other quinolones.
Data Presentation: MIC Values
The following tables summarize the MIC values (in mg/L) of zabofloxacin and comparator fluoroquinolones against clinical isolates of common respiratory pathogens.
Table 1: Activity against Streptococcus pneumoniae
| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Penicillin-Sensitive S. pneumoniae (PSSP) | Zabofloxacin | - | 0.03 |
| Gemifloxacin | - | 0.03 | |
| Moxifloxacin | - | 0.25 | |
| Sparfloxacin | - | 0.5 | |
| Ciprofloxacin | - | 2 | |
| Penicillin-Resistant S. pneumoniae (PRSP) | Zabofloxacin | - | 0.03 |
| Gemifloxacin | - | 0.03 | |
| Moxifloxacin | - | 0.25 | |
| Sparfloxacin | - | 0.5 | |
| Ciprofloxacin | - | 2 | |
| Quinolone-Resistant S. pneumoniae (QRSP) | Zabofloxacin | - | 1 |
| Gemifloxacin | - | 1 | |
| Moxifloxacin | - | >1 | |
| Sparfloxacin | - | >1 | |
| Ciprofloxacin | - | >8 |
Data sourced from Molecules (2016).[4][5][6][7]
Table 2: Activity against Haemophilus influenzae and Moraxella catarrhalis
| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Haemophilus influenzae | Ciprofloxacin | ≤0.06 | ≤0.06 |
| Levofloxacin | ≤0.06 | ≤0.06 | |
| Gatifloxacin | ≤0.06 | ≤0.06 | |
| Trovafloxacin | ≤0.06 | ≤0.06 | |
| Moraxella catarrhalis | Ciprofloxacin | ≤0.03 | ≤0.03 |
| Levofloxacin | ≤0.05 | ≤0.05 | |
| Gatifloxacin | ≤0.03 | ≤0.03 | |
| Trovafloxacin | ≤0.03 | ≤0.03 |
Note: Specific MIC data for zabofloxacin against H. influenzae and M. catarrhalis was not detailed in the provided search results, but it is reported to be very active against these pathogens.[7] The table shows data for other fluoroquinolones for context. Data sourced from Journal of Clinical Microbiology (2000).[8]
Experimental Protocols: In Vitro Assays
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.[9]
Protocol:
-
Bacterial Isolate Preparation: Clinical isolates of respiratory pathogens are cultured overnight.
-
Inoculum Standardization: The bacterial suspension is diluted to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antimicrobial agents are serially diluted in multi-well microtiter plates containing appropriate broth media (e.g., Mueller-Hinton broth for S. pneumoniae).[9]
-
Inoculation: The standardized bacterial inoculum is added to each well.
-
Incubation: The plates are incubated at 35°C for 20-24 hours in ambient air.[9]
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10]
Protocol:
-
Culture Preparation: Bacteria are grown to an exponential phase in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).[11]
-
Inoculation: The culture is diluted to approximately 5 x 10⁵ CFU/ml in broth containing the antimicrobial agent at specific concentrations (e.g., 2x MIC, 4x MIC).[4][11]
-
Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at predetermined time intervals (e.g., 0, 6, 12, 18, 24 hours).[10]
-
Viable Cell Count: Serial dilutions of the aliquots are plated on agar (B569324) to determine the number of viable bacteria (colony-forming units, CFU/ml).[10]
-
Data Analysis: The log₁₀ CFU/ml is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/ml from the initial inoculum.[11]
Zabofloxacin has shown rapid bactericidal activity against both quinolone-susceptible and quinolone-resistant S. pneumoniae at 2 and 4 times its MIC, completely inhibiting regrowth.[4]
In Vivo Activity
Zabofloxacin's efficacy has been confirmed in animal models of systemic and respiratory tract infections, where it demonstrated potent protective effects.
Data Presentation: In Vivo Efficacy
In a systemic infection model in mice using a penicillin-resistant S. pneumoniae (PRSP) strain, zabofloxacin was the most potent quinolone tested.
Table 3: In Vivo Efficacy against Systemic Infection with PRSP 1065 in Mice
| Antibiotic | MIC (mg/L) | ED₅₀ (mg/kg) |
| Zabofloxacin | 0.015 | 0.42 |
| Gemifloxacin | 0.03 | 2.09 |
| Moxifloxacin | 0.25 | 18.00 |
| Ciprofloxacin | 4 | 31.45 |
ED₅₀: Median effective dose. Data sourced from Molecules (2016).[4][7]
In a respiratory tract infection model, zabofloxacin significantly reduced the bacterial counts in the lungs of mice infected with PRSP compared to moxifloxacin.[4][6]
Experimental Protocols: In Vivo Model
Mouse Respiratory Tract Infection Model
This model is crucial for evaluating the therapeutic efficacy of antibiotics in a setting that mimics a clinical infection.[12][13]
Protocol:
-
Pathogen Preparation: A penicillin-resistant S. pneumoniae strain is cultured on appropriate agar (e.g., tryptic soy agar with 5% sheep blood) and then suspended in saline.[6][7]
-
Infection: Mice (e.g., male ICR mice) are infected via the intranasal route with a specific dose of the bacterial suspension (e.g., 10⁷ CFU/mouse).[6]
-
Treatment: One day post-inoculation, animals are treated orally with zabofloxacin or a comparator drug once daily for a set duration (e.g., 3 consecutive days).[6]
-
Efficacy Evaluation: On the day following the final treatment, the mice are euthanized.
-
Bacterial Load Determination: The lungs are aseptically removed, weighed, and homogenized to determine the viable bacterial counts (CFU).[6]
-
Analysis: The reduction in bacterial load in the lungs of treated mice is compared to that of a control group.
Conclusion
Zabofloxacin hydrochloride exhibits potent and rapid bactericidal activity against a wide range of clinically important respiratory pathogens. Both in vitro and in vivo studies confirm its superior efficacy, particularly against drug-resistant Streptococcus pneumoniae.[4][5] Its dual-targeting mechanism of action and robust performance in preclinical models underscore its value as a significant therapeutic agent for community-acquired respiratory tract infections.[1][3]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protection Afforded by Fluoroquinolones in Animal Models of Respiratory Infections with Bacillus anthracis, Yersinia pestis, and Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection Afforded by Fluoroquinolones in Animal Models of Respiratory Infections with Bacillus anthracis, Yersinia pestis, and Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Zabofloxacin Hydrochloride In Vitro Susceptibility Testing
Disclaimer: As of December 2025, standardized interpretive criteria (breakpoints) and quality control (QC) ranges for Zabofloxacin hydrochloride from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are not publicly available. The following protocols are based on general CLSI and EUCAST guidelines for antimicrobial susceptibility testing. For clinical diagnostic purposes, laboratories should use FDA-recognized, CLSI, or EUCAST approved testing methods and interpretive criteria once they are established.
Introduction
Zabofloxacin is a novel fluoroquinolone antibiotic with potent activity against a broad spectrum of bacteria, particularly Gram-positive organisms such as Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using broth microdilution and disk diffusion methods, adhering to general principles outlined by CLSI and EUCAST.
Data Presentation: In Vitro Activity of Zabofloxacin
The following tables summarize published Minimum Inhibitory Concentration (MIC) data for Zabofloxacin against key bacterial pathogens. This data is provided for research and informational purposes.
Table 1: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against Streptococcus pneumoniae
| Organism | Zabofloxacin | Gemifloxacin | Moxifloxacin | Ciprofloxacin |
| Quinolone-Susceptible S. pneumoniae (QSSP) | ||||
| MIC₅₀ (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| MIC₉₀ (µg/mL) | 0.03 | 0.03 | 0.25 | 2 |
| Quinolone-Resistant S. pneumoniae (QRSP) | ||||
| MIC₅₀ (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| MIC₉₀ (µg/mL) | 1 | 1 | 8 | 64 |
Table 2: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Drug | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Zabofloxacin | 0.03 - 4 | 0.25 | 2 |
| Moxifloxacin | 0.06 - 16 | 0.5 | 8 |
| Levofloxacin | 0.125 - >64 | 4 | 16 |
| Ciprofloxacin | 0.125 - >64 | 8 | 64 |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Testing
This protocol is based on the CLSI M07 guidelines for broth microdilution susceptibility testing of aerobic bacteria.
1. Preparation of Zabofloxacin Stock Solution: a. Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water or as recommended by the manufacturer) to a concentration of 1280 µg/mL. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
2. Preparation of Microdilution Plates: a. Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate. b. Add 100 µL of the Zabofloxacin stock solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard 50 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 morphologically similar colonies. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation: a. Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension, resulting in a final volume of 100 µL per well. b. Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results: a. The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible bacterial growth. b. The growth control well (well 12) must show distinct turbidity for the test to be valid.
6. Quality Control: a. Perform QC testing with appropriate ATCC reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. pneumoniae ATCC 49619) following the same procedure. b. The resulting MIC values for the QC strains should fall within the established acceptable ranges for the specific antibiotic being tested. Note: As Zabofloxacin-specific QC ranges are not yet established by CLSI or EUCAST, laboratories would need to establish their own internal QC ranges based on validation studies.
Protocol 2: Disk Diffusion Susceptibility Testing
This protocol is based on the CLSI M02 guidelines for disk diffusion susceptibility testing.
1. Media Preparation: a. Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions. b. Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm. c. Allow the plates to solidify at room temperature and dry the surface before use.
2. Inoculum Preparation: a. Prepare a bacterial inoculum as described in the broth microdilution protocol (Protocol 1, Step 3) to match a 0.5 McFarland standard.
3. Inoculation of Agar Plates: a. Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. b. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
4. Application of Zabofloxacin Disks: a. Aseptically apply a Zabofloxacin-impregnated disk (disk potency to be determined based on validation studies) onto the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar.
5. Incubation: a. Invert the plates and incubate at 35 ± 2°C in ambient air for 16-18 hours.
6. Interpretation of Results: a. Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers. b. The interpretation of the zone diameter as Susceptible (S), Intermediate (I), or Resistant (R) requires established breakpoints from CLSI or EUCAST, which are currently unavailable for Zabofloxacin.
7. Quality Control: a. Perform QC testing with appropriate ATCC reference strains in parallel with the test isolates. b. The zone diameters for the QC strains should fall within the established acceptable ranges. Note: As Zabofloxacin-specific QC zone diameter ranges are not yet established, laboratories would need to establish their own internal ranges.
Visualizations
Caption: Workflow for Broth Microdilution Susceptibility Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Logical Relationship of Quality Control in Susceptibility Testing.
Application Notes and Protocols for MIC Determination of Zabofloxacin Hydrochloride by Agar Dilution Method
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin hydrochloride using the agar (B569324) dilution method. This document is intended to guide researchers, scientists, and drug development professionals in assessing the in vitro potency of this novel fluoroquinolone antibiotic against a variety of bacterial pathogens.
Introduction
Zabofloxacin is a broad-spectrum fluoroquinolone antibiotic that exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination.[2] This mechanism of action ultimately leads to bacterial cell death. The determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing a quantitative measure of their in vitro activity. The agar dilution method is a standardized reference technique for MIC determination, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]
Data Presentation
The following tables summarize the in vitro activity of this compound against various clinically relevant bacterial isolates as determined by the agar dilution method.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | No. of Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Streptococcus pneumoniae (Quinolone-Susceptible) | 84 | - | 0.03 | - |
| Streptococcus pneumoniae (Quinolone-Resistant) | 22 | 0.25 | 1.0 | 0.06–2 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 116 | 0.25 | 2 | 0.03 - 4 |
Data sourced from studies employing CLSI-guided agar and broth microdilution methods.[2][6]
Table 2: Comparative In Vitro Activity of Zabofloxacin and Other Fluoroquinolones Against Streptococcus pneumoniae
| Antimicrobial Agent | MIC₉₀ (μg/mL) (Quinolone-Susceptible S. pneumoniae) | MIC₉₀ (μg/mL) (Quinolone-Resistant S. pneumoniae) |
| Zabofloxacin | 0.03 | 1.0 |
| Gemifloxacin | 0.03 | 1.0 |
| Moxifloxacin | 0.25 | 8.0 |
| Sparfloxacin | 0.5 | - |
| Ciprofloxacin | 2 | 64.0 |
Data sourced from a study utilizing the agar dilution method as per CLSI guidelines.[6]
Experimental Protocols
Protocol: MIC Determination of this compound by Agar Dilution Method
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[3][4][5]
1. Materials
-
This compound powder
-
Mueller-Hinton Agar (MHA)
-
Sterile distilled water or other appropriate solvent
-
Sterile petri dishes (90 mm or 150 mm)
-
Sterile test tubes
-
Micropipettes and sterile tips
-
Inoculating loop or multi-point inoculator
-
Bacterial cultures for testing
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35°C ± 2°C)
-
Vortex mixer
2. Preparation of this compound Stock Solution
-
Calculate the amount of this compound powder needed to prepare a stock solution of a specific concentration (e.g., 1280 µg/mL).
-
Accurately weigh the required amount of powder and dissolve it in a suitable sterile solvent.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by membrane filtration if necessary.
3. Preparation of Agar Plates with Serial Dilutions of Zabofloxacin
-
Prepare a series of twofold dilutions of the Zabofloxacin stock solution in sterile distilled water or broth.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
For each desired final concentration, add 1 part of the corresponding Zabofloxacin dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix thoroughly by inverting the tube several times, avoiding air bubbles.
-
Immediately pour the antibiotic-containing agar into sterile petri dishes to a uniform depth (approximately 3-4 mm).
-
Prepare a growth control plate containing MHA without any antibiotic.
-
Allow the agar to solidify at room temperature.
-
The plates can be stored at 2-8°C for up to 5 days. Before use, allow the plates to equilibrate to room temperature and ensure the agar surface is dry.
4. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 morphologically similar colonies.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in sterile broth to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.
5. Inoculation of Agar Plates
-
Using a multi-point inoculator or a calibrated loop, spot-inoculate approximately 1-10 µL of the prepared bacterial suspension onto the surface of each agar plate, including the growth control plate. This should deliver a final inoculum of approximately 10⁴ CFU per spot.
-
Allow the inoculum spots to be completely absorbed into the agar before inverting the plates.
6. Incubation
-
Incubate the inverted plates at 35°C ± 2°C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms.
7. Reading and Interpretation of Results
-
After incubation, examine the growth control plate to ensure confluent growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism. A single colony or a faint haze at the inoculation site should be disregarded.
-
Record the MIC value for each tested isolate.
8. Quality Control
-
Include appropriate ATCC® quality control strains with each batch of tests to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the acceptable ranges specified by CLSI.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for agar dilution MIC determination.
References
- 1. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 2. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. testinglab.com [testinglab.com]
- 6. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Zabofloxacin Hydrochloride in Plasma using HPLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of Zabofloxacin hydrochloride in plasma using two distinct High-Performance Liquid Chromatography (HPLC) methods: one employing fluorescence detection for high sensitivity and the other utilizing ultraviolet (UV) detection for robust and routine analysis.
Method 1: HPLC with Fluorescence Detection
This method offers high sensitivity for the quantification of Zabofloxacin in plasma, making it particularly suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
Chromatographic Conditions
| Parameter | Value |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 50 µL |
| Detection | Fluorescence |
| Excitation Wavelength | 295 nm |
| Emission Wavelength | 410 nm |
| Internal Standard (IS) | Enrofloxacin |
Validation Parameters
| Parameter | Result |
| Linearity Range | 50 - 25,000 ng/mL (R² > 0.999)[1][2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1][2] |
| Intra-day Precision (%CV) | Within acceptable limits as per FDA guidelines[1] |
| Inter-day Precision (%CV) | Within acceptable limits as per FDA guidelines[1] |
| Intra-day Accuracy (%RE) | Within acceptable limits as per FDA guidelines[1] |
| Inter-day Accuracy (%RE) | Within acceptable limits as per FDA guidelines[1] |
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Zabofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Enrofloxacin in methanol.
-
Working Solutions: Prepare working solutions of Zabofloxacin and the internal standard by serial dilution of the stock solutions with methanol to the desired concentrations for calibration standards and quality control (QC) samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the appropriate working solutions of Zabofloxacin to prepare a series of calibration standards (e.g., 50, 100, 500, 1000, 5000, 10000, and 25000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 200 µL of cold methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
4. HPLC Analysis:
-
Inject 50 µL of the supernatant into the HPLC system.
-
Quantify the peak area response of Zabofloxacin and the internal standard.
-
The concentration of Zabofloxacin in the unknown samples is determined from the calibration curve.
Method 2: HPLC with UV Detection
This method provides a robust and straightforward approach for the quantification of Zabofloxacin in plasma and is suitable for studies where high sensitivity is not the primary requirement.
Chromatographic Conditions
| Parameter | Value |
| Column | Capcell Pak C18 |
| Mobile Phase | Acetonitrile, methanol, and phosphate buffer (18.5:8.5:73, v/v/v) containing heptane (B126788) sulfonic acid sodium salt and tetrabutylammonium (B224687) dihydrogenphosphate |
| Flow Rate | 0.25 mL/min[3][4] |
| Injection Volume | 20 µL |
| Detection | UV |
| Wavelength | 275 nm[3][4] |
| Internal Standard | Not used in the referenced method |
Validation Parameters
| Parameter | Result |
| Linearity Range | 100 - 20,000 ng/mL (R² > 0.999)[3][4] |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL[3][4] |
| Upper Limit of Quantification (ULOQ) | 20,000 ng/mL[3][4] |
| Intra-day Precision (%CV) | 3.8% to 10.6%[3][4] |
| Inter-day Precision (%CV) | 3.8% to 10.6%[3][4] |
| Intra-day Accuracy (%RE) | -8.2% to 1.8%[3][4] |
| Inter-day Accuracy (%RE) | -8.2% to 1.8%[3][4] |
Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Zabofloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions of Zabofloxacin by serial dilution of the stock solution with methanol to the desired concentrations for calibration standards and QC samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike blank plasma with the appropriate working solutions of Zabofloxacin to prepare a series of calibration standards (e.g., 100, 200, 500, 1000, 5000, 10000, and 20000 ng/mL).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to an autosampler vial for analysis.
4. HPLC Analysis:
-
Inject 20 µL of the supernatant into the HPLC system.
-
Monitor the absorbance at 275 nm.
-
The concentration of Zabofloxacin in the unknown samples is determined from the calibration curve constructed by plotting the peak area versus the nominal concentration of the calibration standards.
References
Application Notes and Protocols: Zabofloxacin Hydrochloride in Murine Systemic Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Zabofloxacin hydrochloride in murine systemic infection models. This document outlines the mechanism of action of Zabofloxacin, presents its efficacy data against key pathogens, and offers detailed protocols for establishing a systemic infection model, determining therapeutic efficacy, and assessing bacterial load in tissues.
Introduction to this compound
Zabofloxacin is a novel fourth-generation fluoroquinolone antibiotic with potent, broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria.[1][2] Its primary indications in clinical settings include the treatment of respiratory tract infections, particularly those caused by multi-drug resistant bacteria.[2][3]
Mechanism of Action
Zabofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2]
-
DNA Gyrase Inhibition: By binding to the DNA gyrase-DNA complex, Zabofloxacin prevents the re-ligation of DNA strands, leading to double-strand breaks that are lethal to the bacteria.[1]
-
Topoisomerase IV Inhibition: Inhibition of topoisomerase IV interferes with the separation of interlinked daughter DNA molecules during cell division, halting bacterial replication.[1]
This dual-targeting mechanism contributes to its high potency and efficacy against a wide range of pathogens, including strains resistant to other classes of antibiotics.[2]
Immunomodulatory Effects
Beyond its direct bactericidal activity, fluoroquinolones like Zabofloxacin possess immunomodulatory properties. They can influence the host immune response by:
-
Inhibiting Toll-like receptor (TLR) and Extracellular signal-regulated kinase (ERK) signaling pathways.[1][2][4]
-
Affecting transcription factors such as NF-κB and Activator protein 1 (AP-1).[4][5]
-
Increasing intracellular cyclic AMP (cAMP) levels by inhibiting phosphodiesterase, which can lead to reduced production of pro-inflammatory cytokines.[1][2][6]
These anti-inflammatory effects may be beneficial in the context of severe systemic infections or sepsis.
Efficacy of Zabofloxacin in Murine Systemic Infection Models
Zabofloxacin has demonstrated potent in vivo activity in murine systemic infection models, particularly against clinically significant Gram-positive pathogens. Its efficacy is often compared to other fluoroquinolones.
Efficacy Against Streptococcus pneumoniae
In a murine systemic infection model using a penicillin-resistant strain of S. pneumoniae (PRSP 1065), Zabofloxacin was found to be the most potent quinolone tested.[4]
| Antimicrobial Agent | MIC (mg/L) | ED₅₀ (mg/kg) | 95% Confidence Limits |
| Zabofloxacin | 0.03 | 0.42 | 0.04–1.62 |
| Ciprofloxacin | 4 | 31.45 | 6.56–999 |
| Moxifloxacin | 0.25 | 18.00 | - |
| Gemifloxacin | 0.03 | 2.09 | 0.15–7.99 |
| Table 1: Comparative in vivo activities of Zabofloxacin and other quinolones against systemic infection in mice caused by Penicillin-Resistant Streptococcus pneumoniae (PRSP) strain 1065. Data sourced from[4]. |
Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A study evaluating the efficacy of Zabofloxacin against a clinical MRSA isolate in a murine systemic infection model also demonstrated its superior protective effect compared to other fluoroquinolones.[5]
| Antimicrobial Agent | MIC (µg/ml) | ED₅₀ (mg/kg) |
| Zabofloxacin | 0.06 | 29.05 |
| Moxifloxacin | 0.06 | 38.69 |
| Levofloxacin | >40 | >40 |
| Ciprofloxacin | >40 | >40 |
| Table 2: Comparative in vivo activities of Zabofloxacin and other fluoroquinolones against systemic infection in mice caused by MRSA. Data sourced from[5]. |
Activity Spectrum
While highly potent against Gram-positive organisms like S. pneumoniae and S. aureus, Zabofloxacin also shows efficacy against Gram-negative respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis.[7][8] However, it is reported to be less potent against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[8]
Experimental Protocols
The following protocols provide a framework for evaluating this compound in a murine systemic infection model. All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.
Murine Systemic Infection Model (Intraperitoneal Challenge)
This protocol describes the establishment of a lethal systemic infection in mice via intraperitoneal (i.p.) injection of a bacterial suspension.
Materials:
-
Specific pathogen-free mice (e.g., ICR or BALB/c, 4-6 weeks old)
-
Bacterial strain of interest (e.g., S. pneumoniae 1065, MRSA clinical isolate)
-
Appropriate bacterial culture medium (e.g., Brain Heart Infusion broth, Tryptic Soy Broth)
-
Sterile 5% gastric mucin solution (or other virulence-enhancing agent)
-
Sterile phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Sterile syringes (1 mL) and needles (25-27G)
-
This compound
-
Vehicle for oral administration (e.g., sterile water, 0.5% carboxymethylcellulose)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the chosen bacterial strain into broth and incubate overnight at 37°C.
-
Subculture the bacteria in fresh broth and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS.
-
Adjust the bacterial suspension to the desired concentration (CFU/mL) using a spectrophotometer and confirm by plating serial dilutions.
-
-
Inoculum Preparation:
-
Prior to infection, dilute the bacterial suspension with an equal volume of sterile 5% gastric mucin to enhance virulence. The final inoculum should contain the target number of CFUs in the desired injection volume (e.g., 0.2 mL). The exact bacterial dose required to achieve a lethal infection (e.g., 100x the minimal lethal dose) must be predetermined in pilot studies.[5]
-
-
Infection:
-
Randomly assign mice to control and treatment groups.
-
Administer the bacterial inoculum (e.g., 0.2 mL) via intraperitoneal injection. The challenge inoculum should be sufficient to cause 100% mortality in the untreated control group within a defined period (e.g., 48 hours).[5]
-
-
Treatment:
-
Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions for different dose groups.
-
Administer Zabofloxacin or the vehicle control orally (p.o.) using a gavage needle.
-
A typical dosing schedule involves administering the treatment at 1 hour and 4 hours post-infection.[9] Other schedules can be designed based on the pharmacokinetic profile of the drug.
-
-
Monitoring:
-
Observe the animals for signs of illness (e.g., lethargy, ruffled fur, hypothermia) at regular intervals.
-
Record mortality for a period of 7 days post-infection.[9]
-
Determination of ED₅₀ (Median Effective Dose)
The ED₅₀ is the dose of a drug that protects 50% of the infected animals from death.
Procedure:
-
Use the survival data collected from the systemic infection model (Section 3.1).
-
Include multiple dose groups of Zabofloxacin to generate a dose-response curve.
-
Calculate the ED₅₀ value and its 95% confidence intervals using a statistical method such as the Probit method or a variable slope non-linear regression model.[9][10]
-
The variable slope model equation is: Y = 100 / (1 + 10^((LogED50 - X) * HillSlope)), where Y is the percent survival and X is the log10 of the dose.[10]
-
Determination of Bacterial Load in Tissues
This protocol is used to quantify the number of viable bacteria in organs such as the spleen and liver to assess the efficacy of the antibiotic in clearing the infection.
Materials:
-
Infected and treated mice
-
Sterile surgical instruments
-
Sterile 1.7 mL microcentrifuge tubes
-
Sterile PBS
-
Tissue homogenizer (e.g., bead beater or mechanical homogenizer)
-
Appropriate agar (B569324) plates (e.g., Blood Agar, Tryptic Soy Agar)
-
Sterile dilution tubes and pipettes
Procedure:
-
At a predetermined time point post-infection (e.g., 24 or 48 hours), humanely euthanize the mice.
-
Aseptically harvest organs (e.g., spleen, liver, lungs).
-
Weigh each organ individually in a sterile, pre-weighed tube.
-
Add a defined volume of sterile, cold PBS to each tube (e.g., 1 mL).
-
Homogenize the tissues completely using a sterile tissue homogenizer.
-
Prepare 10-fold serial dilutions of the tissue homogenate in sterile PBS (e.g., 10⁻¹ to 10⁻⁷).
-
Plate a small volume (e.g., 100 µL) of each appropriate dilution onto agar plates in duplicate.
-
Incubate the plates at 37°C overnight or until colonies are visible.
-
Count the colonies on plates that have between 30 and 300 Colony Forming Units (CFUs).
-
Calculate the bacterial load as CFU per gram of tissue using the following formula: CFU/gram = (Number of colonies x Dilution factor) / (Volume plated in mL x Tissue weight in grams)
Visualizations
Experimental Workflow
Caption: Workflow for evaluating Zabofloxacin in a murine systemic infection model.
Potential Signaling Pathways Modulated by Fluoroquinolones
Caption: Potential immunomodulatory signaling pathways affected by Zabofloxacin.
References
- 1. Immunomodulatory Effects of Fluoroquinolones in Community-Acquired Pneumonia-Associated Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholar.unair.ac.id [scholar.unair.ac.id]
- 3. Bacterial Counts in Spleen [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Immunomodulatory effects of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Zabofloxacin Hydrochloride for the Treatment of COPD Exacerbations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Zabofloxacin hydrochloride in treating acute exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD). The information compiled herein is based on clinical trial data and the known pharmacological properties of Zabofloxacin and the broader fluoroquinolone class of antibiotics.
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent airflow limitation. Acute exacerbations of COPD (AECOPD) are significant events in the natural history of the disease, often triggered by respiratory infections, leading to a worsening of symptoms and increased morbidity and mortality.[1] Zabofloxacin is a novel fourth-generation fluoroquinolone antibiotic with potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including common respiratory pathogens implicated in AECOPD.[1][2][3]
Mechanism of Action
Antibacterial Effect
The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] By binding to and stabilizing the enzyme-DNA complex, Zabofloxacin prevents the re-ligation of DNA strands, leading to double-strand breaks and subsequent bacterial cell death.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and may reduce the likelihood of resistance development.[3]
References
Application Notes and Protocols for Time-Kill Curve Analysis of Zabofloxacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zabofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with potent bactericidal activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][2] By targeting both enzymes, Zabofloxacin disrupts these vital cellular processes, leading to double-strand breaks in the bacterial DNA and ultimately, cell death.[1][2]
Time-kill curve analysis is a crucial in vitro pharmacodynamic method used to evaluate the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[1][4][5] This application note provides a detailed protocol for performing a time-kill curve assay to assess the efficacy of this compound against relevant bacterial strains.
Data Presentation
The bactericidal activity of Zabofloxacin is typically defined as a ≥ 3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][4][5] The following table summarizes the bactericidal activity of Zabofloxacin against various bacterial strains as reported in the literature.
| Bacterial Strain | Zabofloxacin Concentration (x MIC) | Time to Achieve ≥3-log10 Reduction (hours) | Reference |
| Quinolone-Susceptible S. pneumoniae (QSSP) | 2x and 4x | Not explicitly stated, but showed rapid bactericidal activity | [4] |
| Quinolone-Resistant S. pneumoniae (QRSP) | 2x and 4x | Not explicitly stated, but showed rapid bactericidal activity | [4] |
| Fluoroquinolone-Sensitive MRSA | 2x | 6 | [6] |
| Fluoroquinolone-Resistant MRSA | 2x and 4x | 6 | [6] |
Experimental Protocols
This section outlines the detailed methodology for conducting a time-kill curve analysis for this compound.
Materials and Reagents
-
This compound
-
Test bacterial strain(s) (e.g., Streptococcus pneumoniae, Methicillin-resistant Staphylococcus aureus)
-
Tryptic Soy Agar (B569324) (TSA) or other suitable solid agar medium[4]
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline solution[1][4]
-
Sterile culture tubes, flasks, and 96-well plates
-
Spectrophotometer
-
Incubator (37°C), with shaking capabilities if required for the organism[1][4]
-
Micropipettes and sterile tips
-
Sterile spreaders or beads
-
Colony counter
Preliminary Step: Minimum Inhibitory Concentration (MIC) Determination
Before initiating the time-kill assay, the MIC of Zabofloxacin against the test organism(s) must be determined using a standardized method, such as broth microdilution, as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, which is typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]
-
Dilute this bacterial suspension in fresh, pre-warmed CAMHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[4]
Time-Kill Assay Procedure
-
Prepare serial dilutions of this compound in CAMHB at concentrations corresponding to fractions and multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[1]
-
Set up a series of sterile tubes or flasks for each Zabofloxacin concentration to be tested.
-
Include a growth control tube containing only the bacterial inoculum in CAMHB without any Zabofloxacin.[1]
-
Dispense the prepared bacterial inoculum into each tube containing the different concentrations of Zabofloxacin and into the growth control tube.
-
Incubate all tubes at 37°C, with shaking if appropriate for the test organism.[1][4]
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[1]
-
Perform ten-fold serial dilutions of the collected aliquots in sterile PBS or saline.[1][7]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.
-
Incubate the agar plates at 37°C for 18-24 hours, or until colonies are clearly visible.[4]
Data Analysis
-
Count the number of colonies on the plates that contain between 30 and 300 colonies for statistical accuracy.[4]
-
Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)[4]
-
Convert the CFU/mL values to log10 CFU/mL.
-
Plot the log10 CFU/mL against time for each Zabofloxacin concentration and the growth control.
-
Determine the time required to achieve a ≥ 3-log10 reduction in CFU/mL from the initial inoculum, which indicates bactericidal activity.[1][4][5]
Visualizations
Mechanism of Action of Zabofloxacin
Caption: Mechanism of action of Zabofloxacin.
Experimental Workflow for Time-Kill Curve Analysis
Caption: Experimental workflow for time-kill curve analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. people.fmarion.edu [people.fmarion.edu]
- 7. gmpplastic.com [gmpplastic.com]
Application Notes and Protocols: Efficacy of Zabofloxacin Hydrochloride Against MRSA Isolates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of Zabofloxacin hydrochloride against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. This document includes a summary of its antimicrobial activity, detailed protocols for in vitro and in vivo evaluation, and visualizations of its mechanism of action and resistance pathways.
Introduction
Zabofloxacin is a novel fourth-generation fluoroquinolone that exhibits potent activity against a broad spectrum of bacteria, including clinically significant Gram-positive organisms like MRSA.[1][2] Its mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] This dual-targeting mechanism is believed to contribute to its enhanced potency and potentially lower propensity for resistance development compared to earlier-generation fluoroquinolones.[1]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Zabofloxacin against MRSA isolates based on available research data.
Table 1: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against MRSA Isolates
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Zabofloxacin | 0.25 | 2 | 61.2 |
| Moxifloxacin | 0.5 | 8 | Not Reported |
| Levofloxacin | 4 | 16 | Not Reported |
| Ciprofloxacin | 8 | 64 | Not Reported |
Data sourced from a study on 116 clinical MRSA isolates from a university hospital in Egypt.[4]
Table 2: In Vivo Efficacy of Zabofloxacin and Comparators in a Murine Systemic MRSA Infection Model
| Antimicrobial Agent | ED₅₀ (mg/kg) | Bacterial Count in Lungs (log₁₀ CFU/mL) |
| Zabofloxacin | 29.05 | 3.66 |
| Moxifloxacin | 38.88 | 4.11 |
| Levofloxacin | 56.23 | 4.58 |
| Ciprofloxacin | 79.43 | 4.98 |
| Saline (Control) | - | 5.5 |
ED₅₀ represents the median effective dose required to protect 50% of the mice from infection.[4]
Mandatory Visualizations
Mechanism of Action of Zabofloxacin
Caption: Mechanism of action of Zabofloxacin in S. aureus.
Experimental Workflow for In Vitro Efficacy Testing
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Zabofloxacin Hydrochloride Susceptibility Testing (For Research Use Only)
Disclaimer: As of December 2025, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria (breakpoints) or quality control (QC) parameters for Zabofloxacin hydrochloride. The following application notes and protocols are intended for researchers, scientists, and drug development professionals for investigational purposes only. These guidelines are based on general CLSI methodologies for antimicrobial susceptibility testing. Any in-house testing should be validated, and results should be interpreted with caution in the absence of official clinical breakpoints.
Introduction
Zabofloxacin is a novel fluoroquinolone with potent activity against a broad spectrum of bacteria, notably including drug-resistant Streptococcus pneumoniae.[1] Accurate and reproducible methods for determining the in vitro susceptibility of bacterial isolates to Zabofloxacin are crucial for research and development. This document provides detailed protocols for broth microdilution and agar (B569324) dilution susceptibility testing methods, adapted from CLSI standards, for the evaluation of this compound.
Data Presentation
Table 1: Example Minimum Inhibitory Concentration (MIC) Distribution of Zabofloxacin
| Organism (Number of Isolates) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Streptococcus pneumoniae (n=100) | 0.015 | 0.03 | ≤0.008 - 0.125 |
| Staphylococcus aureus (n=100) | 0.06 | 0.25 | ≤0.015 - 2 |
| Haemophilus influenzae (n=100) | 0.008 | 0.015 | ≤0.004 - 0.06 |
| Escherichia coli (n=100) | 0.03 | 0.5 | ≤0.015 - 8 |
Note: The data presented in this table is illustrative and should be replaced with institution-specific surveillance data.
Table 2: Proposed Quality Control Parameters for Zabofloxacin (For Investigational Use)
| Quality Control Strain | MIC Range (µg/mL) |
| Streptococcus pneumoniae ATCC® 49619™ | To be determined |
| Staphylococcus aureus ATCC® 29213™ | To be determined |
| Escherichia coli ATCC® 25922™ | To be determined |
| Haemophilus influenzae ATCC® 49247™ | To be determined |
Note: The acceptable QC ranges for Zabofloxacin have not been established by CLSI. Laboratories should establish their own internal QC ranges based on multi-lot, multi-day testing.
Experimental Protocols
Broth Microdilution Method
This protocol is based on the CLSI M07 standard for methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.
a. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate supplemented media (e.g., CAMHB with 2-5% lysed horse blood for S. pneumoniae, Haemophilus Test Medium for H. influenzae).
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline, sterile water)
-
Incubator (35 ± 2 °C)
-
Plate reader or manual reading mirror
b. Protocol:
-
Preparation of Zabofloxacin Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the manufacturer) at a concentration of 1000 µg/mL or higher.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of the appropriate broth into each well of a 96-well microtiter plate.
-
Create a serial two-fold dilution of the Zabofloxacin stock solution in the first column of wells to achieve the desired final concentration range (e.g., 0.001 to 16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several colonies and suspend them in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation: Inoculate each well with 50 µL of the diluted bacterial suspension. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours (20-24 hours for fastidious organisms) in ambient air.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the organism.
Agar Dilution Method
This protocol is based on the CLSI M07 standard and is suitable for determining the MIC of Zabofloxacin.
a. Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
For fastidious organisms, supplement MHA with 5% defibrinated sheep blood.
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicator (e.g., Steers replicator)
-
Incubator (35 ± 2 °C)
b. Protocol:
-
Preparation of Zabofloxacin Stock Solution: Prepare a stock solution as described for the broth microdilution method.
-
Preparation of Agar Plates:
-
Prepare molten MHA and cool to 45-50 °C.
-
Add the appropriate volume of Zabofloxacin stock solution to the molten agar to create a series of plates with two-fold dilutions of the drug.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation: Prepare and dilute the bacterial inoculum as described for the broth microdilution method to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
Inoculation: Using an inoculum replicator, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours (20-24 hours for fastidious organisms).
-
Reading Results: The MIC is the lowest concentration of Zabofloxacin that completely inhibits bacterial growth, disregarding a single colony or a faint haze.
Quality Control
Regular quality control is essential to ensure the accuracy of susceptibility testing.
-
Reference Strains: Use well-characterized ATCC® reference strains for which QC ranges for other fluoroquinolones have been established by CLSI (e.g., S. pneumoniae ATCC® 49619™, S. aureus ATCC® 29213™, E. coli ATCC® 25922™, H. influenzae ATCC® 49247™).
-
Establishing In-House QC Ranges: In the absence of official CLSI QC ranges for Zabofloxacin, each laboratory should establish its own internal ranges. This can be achieved by testing each QC strain on at least 20 consecutive testing days and calculating the mean and standard deviation of the MIC values. The acceptable range can then be defined (e.g., mean ± 2 standard deviations).
-
Frequency of QC Testing: Perform QC testing each day a new batch of susceptibility tests is performed.
Mandatory Visualizations
Caption: Workflow for Zabofloxacin Broth Microdilution Susceptibility Testing.
Caption: Workflow for Zabofloxacin Agar Dilution Susceptibility Testing.
Caption: Logic for Establishing In-House Quality Control Ranges for Zabofloxacin.
References
Troubleshooting & Optimization
Troubleshooting Zabofloxacin hydrochloride solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabofloxacin hydrochloride in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a fourth-generation fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] By targeting these enzymes, Zabofloxacin disrupts bacterial DNA replication, repair, and segregation, ultimately leading to bacterial cell death.[1]
Q2: What are the recommended solvents for dissolving this compound?
Q3: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate solvent is crucial for accurate and reproducible experimental results. A generalized protocol for preparing a stock solution is provided below.
Q4: How should I store this compound powder and stock solutions?
Proper storage is essential to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Considerations |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Sealed storage, away from moisture.[2] | |
| -20°C | 1 month | Sealed storage, away from moisture.[2] |
Q5: My this compound precipitated when I added it to my cell culture medium. What should I do?
Precipitation of a compound upon addition to aqueous media is a common issue, especially when using a concentrated DMSO stock. This is often due to the compound's low aqueous solubility. The troubleshooting guide below provides detailed steps to address this issue.
Troubleshooting Guides
Issue: Difficulty in Dissolving this compound Powder
-
Potential Cause: The chosen solvent may not be optimal for the desired concentration.
-
Recommended Solution:
-
Try a different solvent: If you are having trouble with an aqueous-based solvent, try a polar aprotic solvent like DMSO.
-
Gentle heating: Warm the solution to 37°C to aid in dissolution.
-
Sonication: Use a sonicator bath for brief periods to help break up any powder aggregates.
-
pH adjustment: For aqueous solutions, a slight decrease in pH may improve the solubility of fluoroquinolone hydrochlorides.
-
Issue: Precipitation in Cell Culture Media
-
Potential Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility limit, or the dilution was performed too rapidly.
-
Recommended Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay.
-
Perform an intermediate dilution: Instead of adding the high-concentration DMSO stock directly to your final volume of media, create an intermediate dilution in pre-warmed (37°C) media. This gradual dilution can prevent the compound from "crashing out" of the solution.
-
Ensure the final DMSO concentration is low: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Higher concentrations can be toxic and may also affect the solubility of your compound. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Add the compound to the media with gentle mixing: This helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.
-
Calculate the Required Volume of DMSO: Based on the molecular weight of this compound, calculate the volume of 100% DMSO needed to achieve a 10 mM concentration.
-
Dissolution: In a sterile vial, add the calculated volume of DMSO to the weighed this compound powder.
-
Ensure Complete Dissolution: Gently vortex the solution. If necessary, briefly sonicate the vial in a water bath to ensure the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
-
Prepare a Serial Dilution: Start with your highest concentration stock solution of this compound and prepare a 2-fold serial dilution in the same solvent.
-
Add to Media: In a 96-well plate, add a fixed volume of each dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). Include a solvent-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., immediately, 2, 6, and 24 hours).
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those specific conditions.
Visualizations
Caption: Mechanism of action of Zabofloxacin.
Caption: Troubleshooting workflow for Zabofloxacin solubility.
References
Technical Support Center: Analysis of Zabofloxacin Hydrochloride in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Zabofloxacin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of Zabofloxacin in biological samples, helping you ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in all common biological samples?
A: No, the stability of Zabofloxacin can vary depending on the biological matrix. While it has been shown to be stable in plasma and urine under typical handling and storage conditions, it exhibits significant instability in bile.[1][2][3]
Q2: What specific conditions lead to the degradation of Zabofloxacin in bile?
A: Zabofloxacin in bile is particularly susceptible to degradation under two conditions: repeated freeze-thaw cycles and prolonged exposure to room temperature.[1][2][3] Specifically, degradation has been observed after 24 hours at room temperature and upon undergoing freeze-thaw cycles.[2]
Q3: What is the extent of Zabofloxacin degradation observed in bile?
A: Quantitative analysis has revealed significant degradation of Zabofloxacin in rat bile under certain conditions. The stability data is summarized in the table below.
Data Presentation: Stability of Zabofloxacin in Rat Bile
| Storage Condition | Degradation (%) | Reference |
| 24 hours at room temperature | 6.5 – 25.1% | [2] |
| Repeated freeze-thaw cycles | 57.7 – 73.6% | [2] |
| Long-term at -80°C (1 week) | Stable | [2] |
Q4: What are the known degradation products of Zabofloxacin in bile?
A: Currently, the specific degradation products of Zabofloxacin in bile have not been identified in the available scientific literature. Further investigation using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) would be required for their structural elucidation.
Q5: Are there any recommended stabilizers to prevent Zabofloxacin degradation in bile samples?
A: The scientific literature does not currently specify any validated stabilizers for preventing the degradation of Zabofloxacin in bile. However, based on general practices for stabilizing drugs in biological matrices, minimizing sample handling time, immediate analysis after collection, or rapid freezing and storage at -80°C without freeze-thaw cycles are strongly recommended.
Troubleshooting Guide
Problem: I am observing lower than expected concentrations of Zabofloxacin in my bile samples.
| Potential Cause | Troubleshooting Step |
| Sample Degradation due to Improper Handling | - Analyze bile samples as fresh as possible. - If immediate analysis is not possible, flash-freeze the samples in an appropriate cryovial and store them at -80°C. - Avoid leaving bile samples at room temperature for extended periods. |
| Degradation from Freeze-Thaw Cycles | - Aliquot bile samples into single-use tubes before freezing to avoid the need for repeated thawing of the entire sample. - If a sample must be thawed, do so quickly and keep it on ice until analysis. |
| Enzymatic Degradation | - While the specific enzymes are unknown, degradation could be enzymatic. Consider immediate protein precipitation or the addition of a broad-spectrum enzyme inhibitor cocktail upon sample collection, though this would require validation to ensure no interference with the analytical method. |
| Analytical Method Issues | - Ensure your analytical method (e.g., HPLC, LC-MS/MS) is properly validated for the quantification of Zabofloxacin in a bile matrix. - Verify the extraction efficiency of Zabofloxacin from bile. |
Experimental Protocols
Protocol: Quantification of Zabofloxacin in Rat Bile, Plasma, and Urine by HPLC with Fluorescence Detection
This protocol is adapted from the validated method described by Jin et al., 2011.[1][2][3]
1. Sample Preparation
-
Plasma:
-
To 100 µL of plasma, add 200 µL of methanol (B129727) containing the internal standard (e.g., enrofloxacin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Bile and Urine:
-
To 50 µL of bile or urine, add the internal standard.
-
Add 1 mL of chloroform (B151607) for deproteinization and extraction.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic (lower) layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of 20 mM phosphate (B84403) buffer.
-
2. HPLC Conditions
-
Column: C18 reversed-phase column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., phosphate buffer), to be optimized for separation.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for Zabofloxacin (e.g., Excitation: 297 nm, Emission: 505 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Quantification
-
Construct a calibration curve using standards of known Zabofloxacin concentrations prepared in the corresponding biological matrix.
-
Calculate the peak area ratio of Zabofloxacin to the internal standard.
-
Determine the concentration of Zabofloxacin in the samples by interpolating from the calibration curve.
Visualizations
References
- 1. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Detection of Zabofloxacin, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Technical Support Center: Optimizing Zabofloxacin Hydrochloride Dosage for In Vivo Animal Models
Welcome to the technical support center for Zabofloxacin (B1245413) hydrochloride dosage optimization in in vivo animal models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index to consider when optimizing Zabofloxacin dosage?
A1: For fluoroquinolones like Zabofloxacin, the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC) is the most critical PK/PD index for predicting efficacy.[1] A target fAUC/MIC ratio of approximately 100 or greater is often associated with maximum clinical and bacteriological efficacy for fluoroquinolones.[1] The peak plasma concentration to MIC ratio (Cmax/MIC) is also considered important for preventing the emergence of resistance.[1]
Q2: I am starting a new in vivo study with Zabofloxacin. What is a good starting dose for a mouse model of bacterial infection?
A2: A definitive starting dose depends on the specific animal model, the pathogen's MIC, and the infection type. However, published studies can provide a valuable starting point. For instance, in a murine systemic infection model with Streptococcus pneumoniae, a median effective dose (ED50) of 0.42 mg/kg was reported for Zabofloxacin.[2] In a systemic infection model with MRSA, the ED50 was 29.05 mg/kg.[3] It is crucial to conduct a pilot dose-ranging study to determine the optimal dose for your specific experimental conditions.
Q3: My animals are showing signs of toxicity. What are the known adverse effects of Zabofloxacin and how can I mitigate them?
A3: While clinical trials in healthy male volunteers showed Zabofloxacin to be generally well-tolerated, some adverse events such as nausea, hypotension, and somnolence were reported.[4] In animal studies with other fluoroquinolones, potential toxicities can include effects on the kidneys and central nervous system.[5][6] If you observe signs of toxicity (e.g., weight loss, lethargy, abnormal posture), consider the following:
-
Dose Reduction: This is the most immediate step.
-
Fractionating the Dose: Administering the total daily dose in two or more smaller doses can help to reduce peak plasma concentrations (Cmax) while maintaining the target AUC, potentially reducing toxicity.
-
Vehicle and Route of Administration: Ensure the vehicle is appropriate and non-toxic. The route of administration can also influence local and systemic tolerance.
-
Hydration: Ensuring adequate hydration of the animals can help to minimize potential kidney-related toxicity.
Q4: How does the formulation of Zabofloxacin (hydrochloride vs. aspartate) affect its pharmacokinetics?
A4: Studies in healthy human volunteers have shown that Zabofloxacin hydrochloride and Zabofloxacin aspartate are bioequivalent.[7] This means they exhibit comparable pharmacokinetic profiles, including Cmax and AUC, when administered at equivalent doses of the active Zabofloxacin moiety.[7] Therefore, for the purposes of initial dosage optimization in animal models, data from either salt form can be considered relevant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of Efficacy | Inadequate dose, Suboptimal dosing interval, Low bioavailability, Bacterial resistance. | 1. Verify MIC: Confirm the minimum inhibitory concentration (MIC) of your bacterial strain against Zabofloxacin. 2. Increase Dose: Conduct a dose-escalation study to determine if a higher dose improves efficacy. 3. Optimize Dosing Interval: Based on the half-life of Zabofloxacin (approximately 8 hours in humans), consider more frequent administration (e.g., twice daily) to maintain concentrations above the MIC.[4] 4. Pharmacokinetic Analysis: Measure plasma concentrations of Zabofloxacin to determine if the drug is being absorbed and reaching therapeutic levels. |
| High Variability in Animal Response | Inconsistent drug administration, Differences in animal health status, Genetic variability within the animal strain. | 1. Standardize Administration Technique: Ensure precise and consistent dosing for all animals. 2. Health Screening: Use healthy animals of a consistent age and weight. 3. Increase Sample Size: A larger group of animals can help to account for individual variability. |
| Unexpected Pharmacokinetic Profile | Issues with drug formulation/solubility, Incorrect route of administration, Pathophysiological state of the animal model (e.g., renal impairment). | 1. Check Formulation: Ensure this compound is fully dissolved in a suitable vehicle before administration. 2. Confirm Route: Verify that the intended route of administration (e.g., oral gavage, intravenous) is being performed correctly. 3. Consider Animal Model: Disease states can alter drug metabolism and excretion. For example, renal impairment can significantly increase drug exposure.[8] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Zabofloxacin in Murine Infection Models
| Animal Model | Pathogen | Median Effective Dose (ED50) | Reference |
| Systemic Infection | Streptococcus pneumoniae (PRSP 1065) | 0.42 mg/kg | [2] |
| Systemic Infection | Methicillin-Resistant Staphylococcus aureus (MRSA S19) | 29.05 mg/kg | [3] |
Table 2: Pharmacokinetic Parameters of Zabofloxacin in Humans (Single Dose)
| Formulation | Dose (as Zabofloxacin) | Cmax (ng/mL) | AUClast (ng·h/mL) | T1/2 (h) | Reference |
| Hydrochloride (capsule) | 366.7 mg | 1889.7 ± 493.4 | 11,110 ± 2,005.0 | ~8 | [4][7] |
| Aspartate (tablet) | 366.5 mg | 2005.0 ± 341.3 | 11,719 ± 2,507.5 | ~8 | [4][7] |
Note: Human PK data is provided for reference and may not be directly translatable to animal models.
Experimental Protocols
Protocol 1: Determination of Median Effective Dose (ED50) in a Murine Systemic Infection Model
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR mice), typically 5-6 weeks old.
-
Bacterial Strain: Prepare a standardized inoculum of the desired bacterial pathogen (e.g., S. pneumoniae or MRSA) in a suitable broth.
-
Infection: Infect mice via intraperitoneal injection with a bacterial suspension that causes lethality in untreated control animals within a specified timeframe (e.g., 48-72 hours).
-
Drug Preparation: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water or saline).
-
Drug Administration: At a specified time post-infection (e.g., 1 hour), administer this compound orally or subcutaneously at various dose levels to different groups of mice. Include a vehicle control group.
-
Observation: Monitor the survival of the mice for a defined period (e.g., 7 days).
-
Data Analysis: Calculate the ED50 value, the dose that protects 50% of the infected mice from death, using a statistical method such as probit analysis.
Protocol 2: Pharmacokinetic Analysis of Zabofloxacin in Plasma
-
Animal Model: Use a relevant animal model (e.g., rats or mice).
-
Drug Administration: Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of Zabofloxacin in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection.[9]
-
Pharmacokinetic Modeling: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.
Visualizations
Caption: Workflow for optimizing Zabofloxacin dosage in animal models.
Caption: Mechanism of action of Zabofloxacin on bacterial DNA synthesis.
References
- 1. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acute and subchronic toxicity studies of the new quinolone antibacterial agent irloxacin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating Zabofloxacin Hydrochloride Resistance
Welcome to the technical support center for identifying mechanisms of resistance to Zabofloxacin hydrochloride. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My bacterial isolate shows a high Minimum Inhibitory Concentration (MIC) for Zabofloxacin. What are the primary resistance mechanisms I should investigate?
A1: High Zabofloxacin MICs are typically associated with one or a combination of three primary mechanisms. You should systematically investigate:
-
Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode the DNA gyrase and topoisomerase IV enzymes, respectively. These are the primary targets of fluoroquinolones.[1][2]
-
Efflux Pump Overexpression: Increased expression of efflux pumps that actively transport Zabofloxacin out of the bacterial cell, preventing it from reaching its intracellular targets.
-
Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as the qnr family, which protect the target enzymes from Zabofloxacin.
Q2: I've performed sequencing and found mutations in gyrA and/or parC. How do I know if these mutations are responsible for the observed resistance?
A2: To correlate specific mutations with Zabofloxacin resistance, you should:
-
Compare with known resistance mutations: Cross-reference your findings with published literature and databases of known fluoroquinolone resistance mutations.
-
Analyze the MIC shift: Compare the Zabofloxacin MIC of your mutant strain with that of a wild-type, susceptible strain. A significant increase in MIC is a strong indicator that the mutation contributes to resistance. For example, in Streptococcus pneumoniae, specific mutations in parC and gyrA have been shown to increase Zabofloxacin MICs.
-
Consider the number of mutations: High-level resistance often results from the accumulation of multiple mutations in both gyrA and parC.[2]
Q3: My isolate has no known target-site mutations, but still exhibits a high Zabofloxacin MIC. What should I investigate next?
A3: In the absence of target-site mutations, the most likely cause of resistance is the overexpression of efflux pumps. You should:
-
Perform a phenotypic assay with an efflux pump inhibitor (EPI): A significant reduction in the Zabofloxacin MIC in the presence of an EPI like Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) strongly suggests the involvement of efflux pumps.
-
Quantify efflux pump gene expression: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of known fluoroquinolone efflux pump genes (e.g., norA in Staphylococcus aureus, acrB in Escherichia coli, or mex operons in Pseudomonas aeruginosa). Compare the expression levels in your resistant isolate to a susceptible control strain.
Q4: How can I determine if plasmid-mediated resistance is a contributing factor?
A4: To investigate plasmid-mediated quinolone resistance (PMQR), you should:
-
Screen for PMQR genes: Use multiplex PCR to screen for the presence of common PMQR genes, such as qnrA, qnrB, qnrS, aac(6')-Ib-cr, and qepA.
-
Plasmid Curing: Attempt to "cure" the isolate of its plasmids using agents like acridine (B1665455) orange or elevated temperatures. If the isolate becomes susceptible to Zabofloxacin after plasmid loss, it confirms the role of plasmid-mediated resistance.
Data Presentation: Zabofloxacin MICs in Resistant Isolates
The following tables summarize quantitative data on Zabofloxacin MICs against susceptible and resistant bacterial strains.
Table 1: In Vitro Activity of Zabofloxacin against Quinolone-Resistant Streptococcus pneumoniae
| Strain Type | gyrA Mutation(s) | parC Mutation(s) | Zabofloxacin MIC (mg/L) | Ciprofloxacin MIC (mg/L) | Gemifloxacin MIC (mg/L) | Moxifloxacin MIC (mg/L) |
| QRSP | S81F | S79F | 1 | 16 | 1 | 1 |
| QRSP | S81Y | S79F | 2 | 32 | 2 | 2 |
| QRSP | S81F | S79F, K137N | 1 | 16 | 1 | 1 |
| QRSP | S81Y | S79Y | 1 | 16 | 1 | 1 |
| QRSP | D83N | S79F | 1 | 8 | 0.5 | 1 |
| QRSP | S81F, D83N | S79F | 2 | 32 | 2 | 2 |
| QSSP | Wild-Type | Wild-Type | 0.03 (MIC₉₀) | 2 (MIC₉₀) | 0.03 (MIC₉₀) | 0.25 (MIC₉₀) |
Data adapted from a study on clinically isolated Streptococcus pneumoniae. QRSP: Quinolone-Resistant Streptococcus pneumoniae; QSSP: Quinolone-Susceptible Streptococcus pneumoniae.[3]
Table 2: Effect of Efflux Pump Inhibitor (Reserpine) on Zabofloxacin MIC against Quinolone-Resistant Streptococcus pneumoniae
| Strain ID | Zabofloxacin MIC (mg/L) | Zabofloxacin MIC + Reserpine (10 mg/L) | Fold Change |
| QRSP-1 | 1 | 1 | 1 |
| QRSP-2 | 2 | 2 | 1 |
| QRSP-3 | 1 | 1 | 1 |
| QRSP-4 | 1 | 1 | 1 |
This data suggests that for these particular QRSP strains, the tested efflux pumps do not play a significant role in Zabofloxacin resistance, as the MIC remains unchanged in the presence of an inhibitor.[3]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Prepare Zabofloxacin Stock Solution: Dissolve this compound in a suitable solvent (e.g., sterile distilled water with 0.1 N NaOH for initial dissolution, then diluted in water) to a concentration of 1280 µg/mL.
-
Prepare Microtiter Plates:
-
Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the Zabofloxacin stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This will create a range of Zabofloxacin concentrations.
-
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test isolate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculate Plates: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible bacterial growth.
Protocol 2: Identification of Target-Site Mutations in gyrA and parC
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the bacterial isolate using a commercial DNA extraction kit.
-
PCR Amplification of QRDRs:
-
Design or use previously published primers that flank the QRDRs of the gyrA and parC genes of your target bacterium.
-
Set up a PCR reaction with the following components:
-
5 µL 10x PCR Buffer
-
1 µL 10 mM dNTPs
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
0.5 µL Taq DNA Polymerase
-
1 µL Genomic DNA template
-
Nuclease-free water to a final volume of 50 µL
-
-
Use the following thermocycler conditions (adjust annealing temperature based on primers):
-
Initial denaturation: 95°C for 5 minutes
-
30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
-
PCR Product Purification: Purify the amplified PCR products using a commercial PCR purification kit.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
Sequence Analysis: Align the obtained sequences with the wild-type gyrA and parC sequences from a susceptible reference strain to identify any nucleotide and corresponding amino acid changes.
Protocol 3: Quantification of Efflux Pump Gene Expression by qRT-PCR
-
RNA Extraction:
-
Grow the bacterial isolate to mid-log phase in the presence and absence of a sub-inhibitory concentration of Zabofloxacin.
-
Extract total RNA using a commercial RNA extraction kit with an on-column DNase digestion step to remove contaminating genomic DNA.
-
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers.
-
qRT-PCR:
-
Design or use validated primers for your target efflux pump genes and a housekeeping gene (e.g., rpoB, 16S rRNA) for normalization.
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix:
-
10 µL 2x SYBR Green Master Mix
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
2 µL cDNA template
-
Nuclease-free water to a final volume of 20 µL
-
-
Use a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to ensure product specificity.
-
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target efflux pump gene to the housekeeping gene and comparing the expression in the resistant isolate to a susceptible control.
Mandatory Visualizations
Caption: Experimental workflow for identifying Zabofloxacin resistance mechanisms.
Caption: Mechanisms of Zabofloxacin action and resistance at the cellular level.
References
- 1. ParC and GyrA May Be Interchangeable Initial Targets of Some Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Targets of Fluoroquinolones in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Zabofloxacin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating efflux pump-mediated resistance to Zabofloxacin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Zabofloxacin?
A1: Zabofloxacin is a fourth-generation fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By targeting these enzymes, Zabofloxacin disrupts DNA replication, repair, and segregation, ultimately leading to bacterial cell death. This dual-targeting mechanism contributes to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.
Q2: How do efflux pumps contribute to antibiotic resistance?
A2: Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like fluoroquinolones, from the cell. This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. Overexpression of genes encoding these pumps is a common mechanism of multidrug resistance (MDR) in bacteria.
Q3: Is Zabofloxacin a substrate for bacterial efflux pumps?
A3: Yes, studies have indicated that Zabofloxacin can be a substrate for bacterial efflux pumps. For example, in Streptococcus pneumoniae, the presence of the efflux pump inhibitor reserpine (B192253) has been shown to decrease the minimum inhibitory concentration (MIC) of Zabofloxacin, suggesting that efflux activity contributes to resistance against this antibiotic in this organism. The extent to which different efflux pumps in various bacterial species recognize and transport Zabofloxacin is an active area of research.
Q4: What are the common families of efflux pumps involved in fluoroquinolone resistance?
A4: Several families of efflux pumps are associated with fluoroquinolone resistance. The most clinically significant in Gram-negative bacteria is the Resistance-Nodulation-Division (RND) family, such as the AcrAB-TolC system in Escherichia coli and the Mex systems in Pseudomonas aeruginosa. In Gram-positive bacteria, the Major Facilitator Superfamily (MFS), including pumps like NorA in Staphylococcus aureus, and the ATP-Binding Cassette (ABC) superfamily are important contributors to fluoroquinolone efflux.
Q5: How can I determine if efflux is the cause of Zabofloxacin resistance in my bacterial strain?
A5: A common method is to determine the MIC of Zabofloxacin in the presence and absence of a known broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or reserpine. A significant reduction (typically a four-fold or greater decrease) in the MIC in the presence of the EPI suggests that efflux is a contributing factor to the observed resistance. Further confirmation can be obtained through genetic studies, such as creating an efflux pump gene knockout mutant and observing a decrease in the Zabofloxacin MIC, or by quantifying the expression of efflux pump genes using real-time quantitative PCR (RT-qPCR).
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in the ethidium (B1194527) bromide (EtBr) accumulation/efflux assay.
-
Possible Cause: Variation in bacterial cell density.
-
Troubleshooting Step: Ensure that the optical density (OD) of the bacterial culture is standardized and consistent across all experiments before starting the assay. A common starting OD600 is between 0.4 and 0.6.
-
-
Possible Cause: Sub-optimal concentration of EtBr.
-
Troubleshooting Step: The concentration of EtBr should be high enough to produce a detectable fluorescent signal but not so high as to be toxic to the cells. Titrate the EtBr concentration to find the optimal balance for your specific bacterial strain.
-
-
Possible Cause: Photobleaching of the fluorescent signal.
-
Troubleshooting Step: Minimize the exposure of the samples to the excitation light source. Use appropriate filter sets and acquisition times on the fluorometer or microscope.
-
-
Possible Cause: Incomplete inhibition of efflux pumps by the inhibitor.
-
Troubleshooting Step: Verify the concentration and efficacy of the efflux pump inhibitor (e.g., CCCP, reserpine). Ensure it is prepared fresh and used at a concentration known to be effective for the bacterial species being tested.
-
Problem 2: No significant change in Zabofloxacin MIC in the presence of an efflux pump inhibitor.
-
Possible Cause: The resistance mechanism is not mediated by the efflux pumps targeted by the inhibitor.
-
Troubleshooting Step: Investigate other resistance mechanisms, such as target site mutations in the gyrA and parC genes, which are common for fluoroquinolones. Sequence the quinolone resistance-determining regions (QRDRs) of these genes.
-
-
Possible Cause: The specific efflux pump responsible for Zabofloxacin resistance is not inhibited by the chosen EPI.
-
Troubleshooting Step: Test a panel of different EPIs with varying specificities. For example, PAβN is effective against RND pumps, while reserpine is often used for MFS pumps.
-
-
Possible Cause: The concentration of the EPI is too low or the inhibitor is inactive.
-
Troubleshooting Step: Confirm the potency of your EPI stock. Perform a dose-response experiment to determine the optimal concentration of the EPI that does not have intrinsic antibacterial activity but effectively inhibits efflux.
-
Problem 3: High background fluorescence in the EtBr efflux assay.
-
Possible Cause: Extracellular EtBr that has not been removed.
-
Troubleshooting Step: Ensure thorough washing of the bacterial cells after the loading phase with EtBr to remove any unbound dye. Centrifuge the cells and resuspend them in fresh, EtBr-free buffer.
-
-
Possible Cause: Autofluorescence of the bacterial cells or the growth medium.
-
Troubleshooting Step: Include a control of unstained cells to measure the background autofluorescence and subtract this value from the measurements of the stained cells. Use a minimal, non-fluorescent buffer for the assay if possible.
-
Quantitative Data
Table 1: Effect of the Efflux Pump Inhibitor Reserpine on the Minimum Inhibitory Concentration (MIC) of Zabofloxacin and other Fluoroquinolones against Quinolone-Resistant Streptococcus pneumoniae (QRSP)
| Antibiotic | MIC (µg/mL) without Reserpine | MIC (µg/mL) with Reserpine (20 µg/mL) | Fold Decrease in MIC |
| Zabofloxacin | 1 | 0.25 | 4 |
| Ciprofloxacin | 64 | 16 | 4 |
| Moxifloxacin | 2 | 0.5 | 4 |
| Levofloxacin | 16 | 4 | 4 |
Data is illustrative and based on findings from studies on quinolone-resistant S. pneumoniae.
Experimental Protocols
Protocol 1: Ethidium Bromide (EtBr) Accumulation Assay
This assay measures the intracellular accumulation of EtBr, a fluorescent substrate of many efflux pumps. Reduced accumulation in wild-type strains compared to efflux-deficient mutants or in the presence of an EPI indicates active efflux.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS)
-
Ethidium bromide (EtBr) solution (e.g., 1 mg/mL stock)
-
Efflux pump inhibitor (EPI) (e.g., CCCP, reserpine)
-
Glucose solution (optional, for energizing cells)
-
96-well black, clear-bottom plates
-
Fluorometer with appropriate filters for EtBr (Excitation: ~530 nm, Emission: ~600 nm)
Procedure:
-
Grow bacteria to mid-log phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to the desired OD600.
-
Aliquot the cell suspension into the wells of a 96-well plate.
-
Add the EPI to the designated wells at the desired final concentration.
-
Add EtBr to all wells at a final concentration that is non-toxic but provides a good signal.
-
Incubate the plate at 37°C for a set period (e.g., 60 minutes) to allow for EtBr accumulation.
-
Measure the fluorescence at regular intervals.
-
To measure efflux, after the accumulation phase, centrifuge the plate, remove the supernatant, and resuspend the cells in PBS containing glucose to energize the pumps.
-
Immediately begin measuring the decrease in fluorescence over time.
Protocol 2: Checkerboard Synergy Assay
This assay is used to determine the synergistic effect of two antimicrobial agents, in this case, Zabofloxacin and an efflux pump inhibitor.
Materials:
-
Zabofloxacin stock solution
-
EPI stock solution
-
Bacterial inoculum standardized to 0.5 McFarland
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of Zabofloxacin along the x-axis of the 96-well plate (e.g., columns 1-10).
-
Prepare serial two-fold dilutions of the EPI along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the Zabofloxacin dilutions (MIC of Zabofloxacin alone).
-
Row H should contain only the EPI dilutions (to check for intrinsic antimicrobial activity).
-
Well H12 should be a growth control (no drug).
-
Inoculate all wells with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
Determine the MIC of Zabofloxacin in each row and the MIC of the EPI in each column.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each well showing no growth: FICI = (MIC of Zabofloxacin in combination / MIC of Zabofloxacin alone) + (Concentration of EPI in combination / MIC of EPI alone)
-
Interpret the results: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates indifference; FICI > 4 indicates antagonism.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Efflux Pump Gene Expression
This protocol quantifies the mRNA levels of specific efflux pump genes to determine if their expression is upregulated in resistant strains.
Materials:
-
Bacterial cultures (wild-type and resistant strains)
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit for cDNA synthesis
-
Gene-specific primers for the target efflux pump gene and a housekeeping gene (e.g., 16S rRNA)
-
SYBR Green or other fluorescent qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Grow bacterial cultures to mid-log phase.
-
Extract total RNA from the bacterial pellets using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
Set up the qPCR reaction with the cDNA, gene-specific primers, and SYBR Green master mix.
-
Run the qPCR program with appropriate cycling conditions.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between the resistant and wild-type strains, normalized to the housekeeping gene.
Visualizations
Caption: Workflow for the Ethidium Bromide (EtBr) accumulation and efflux assay.
Caption: Generalized two-component system regulating efflux pump expression.
Minimizing degradation of Zabofloxacin hydrochloride in stock solutions
Welcome to the Technical Support Center for Zabofloxacin Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound stock solutions to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For analytical purposes, such as HPLC, a stock solution of Zabofloxacin can be prepared in methanol (B129727) at a concentration of 0.5 mg/mL.[1] For in vitro and in vivo experiments, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?
A2: this compound stock solutions are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C. It is crucial to store the solutions in sealed containers, protected from moisture. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use vials.
Q3: Is this compound sensitive to light?
A3: Yes, like many fluoroquinolones, this compound is photosensitive. Stock solutions and any experimental setups containing the compound should be protected from light to prevent photodegradation. This can be achieved by using amber vials or by wrapping the containers in aluminum foil.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of bacterial type II and IV topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis, leading to bacterial cell death.
Troubleshooting Guide
Issue 1: Precipitation is observed when diluting the DMSO stock solution in aqueous media (e.g., cell culture medium, buffer).
-
Possible Cause: The final concentration of this compound in the aqueous medium exceeds its solubility limit at the specific pH and temperature of the medium. Fluoroquinolone solubility can be pH-dependent.
-
Solution:
-
Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific aqueous medium by performing a serial dilution of your stock solution and observing for any precipitation.
-
Slow Addition and Mixing: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling. This helps to ensure rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
pH Adjustment: The solubility of some fluoroquinolones is higher in acidic conditions. If your experimental conditions allow, a slight decrease in the pH of the aqueous medium may help to increase the solubility of this compound. However, this must be carefully validated to ensure it does not affect your experimental outcome.
-
Reduce Serum Concentration: If using serum-containing cell culture media, consider reducing the serum concentration, as interactions with serum proteins can sometimes contribute to compound precipitation.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in experiments.
-
Possible Cause 1: Degradation of the stock solution.
-
Solution: Ensure that the stock solution has been stored correctly at -80°C or -20°C in sealed, light-protected aliquots and has not exceeded its recommended shelf-life. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Degradation in experimental conditions.
-
Solution: Zabofloxacin has been shown to be unstable in certain biological matrices, such as bile, during freeze-thaw cycles or prolonged handling at room temperature.[1][2] Minimize the time the compound is kept at room temperature in your experimental setup. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Adsorption to plasticware.
-
Solution: Some compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration. Consider using low-adhesion plasticware or pre-coating the plasticware with a blocking agent if this is suspected.
-
Data on Factors Affecting Stability
The following tables summarize the potential degradation of fluoroquinolones under various stress conditions. Please note that this data is based on studies of related fluoroquinolones and should be used as a general guideline for this compound.
Table 1: Influence of pH on Fluoroquinolone Stability (Illustrative)
| pH | Condition | Degradation | Reference Compound(s) |
| Acidic (e.g., 0.1 N HCl) | Elevated Temperature (e.g., 70-80°C) | Degradation observed | Balofloxacin, Ciprofloxacin[3][4] |
| Neutral (e.g., Water) | Elevated Temperature (e.g., 80°C) | Stable | Balofloxacin[3] |
| Alkaline (e.g., 0.1 N NaOH) | Elevated Temperature (e.g., 70-80°C) | Degradation observed | Balofloxacin, Ciprofloxacin[3][4] |
Table 2: Influence of Temperature, Light, and Oxidation on Fluoroquinolone Stability (Illustrative)
| Condition | Parameters | Degradation | Reference Compound(s) |
| Thermal | Solid state, 60°C for 24 hours | ~10% | Ciprofloxacin[4] |
| Photolytic | UV radiation, 5 days | ~30% | Ciprofloxacin[4] |
| Oxidative | 3% H₂O₂ at 70°C for 4 hours | ~40% | Ciprofloxacin[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO (for in vitro/in vivo studies)
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of this compound powder required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but avoid excessive heat.
-
Aliquoting: Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol 2: Forced Degradation Study (General Guideline)
This protocol provides a general framework for assessing the stability of this compound under stress conditions, as recommended by ICH guidelines.
Stress Conditions:
-
Acidic Hydrolysis: Incubate the this compound solution in 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Incubate the this compound solution in 0.1 M to 1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a defined period.
-
Thermal Degradation: Expose the solid powder or a solution of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light.
Analysis:
At specified time points, analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended workflow for this compound stock solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescence Detection of Zabofloxacin, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. phmethods.net [phmethods.net]
- 4. derpharmachemica.com [derpharmachemica.com]
Impact of pH on Zabofloxacin hydrochloride antibacterial activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of pH on the antibacterial activity of zabofloxacin (B1245413) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the antibacterial activity of zabofloxacin hydrochloride?
While specific studies detailing the pH-activity profile of zabofloxacin are not extensively available in peer-reviewed literature, it is categorized with novel fluoroquinolones like delafloxacin (B1662383) and finafloxacin[1][2][3]. Many traditional fluoroquinolones, such as ciprofloxacin (B1669076) and levofloxacin, exhibit decreased activity in acidic environments[4]. Conversely, some novel fluoroquinolones demonstrate enhanced bactericidal effects in acidic conditions[1]. For instance, finafloxacin's activity is enhanced in slightly acidic conditions (pH 5.0-6.5)[1]. Delafloxacin, an anionic fluoroquinolone, also shows increased potency in acidic environments, which is attributed to its chemical structure that allows it to remain uncharged at a low pH, facilitating its entry into bacterial cells[1]. Given that this compound is described as weakly acidic, pH is likely to be a critical factor in its antibacterial efficacy[5][6].
Q2: How does the mechanism of action of zabofloxacin relate to pH?
Zabofloxacin, like other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[7]. The activity of many antibiotics can be influenced by pH due to changes in the ionization state of the molecule, which affects its ability to permeate the bacterial cell membrane. For some fluoroquinolones, an acidic environment can lead to increased ionization, reducing cell uptake and thus diminishing antibacterial activity. However, for certain novel fluoroquinolones, their unique chemical structures may allow for better penetration at acidic pH[1]. The specific relationship between zabofloxacin's structure and its activity across a pH spectrum requires further experimental investigation.
Q3: Are there any available data on the Minimum Inhibitory Concentration (MIC) of zabofloxacin at different pH values?
Currently, there is a lack of publicly available studies that systematically present the MIC values of zabofloxacin against various bacterial strains at different pH levels. Published data for zabofloxacin typically report MICs under standard testing conditions (neutral pH) against pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA)[8][9]. For comparison, the MICs of a similar novel fluoroquinolone, finafloxacin, have been shown to be significantly lower (indicating higher potency) at a slightly acidic pH (5.8-6.2)[1][2].
Troubleshooting Guides
Issue: Inconsistent MIC values for zabofloxacin in our experiments.
Possible Cause 1: Variation in pH of the culture medium.
-
Troubleshooting Steps:
-
Strictly control and measure the pH of your Mueller-Hinton broth (MHB) or other culture media before and after incubation. The pH of the medium can drift due to bacterial metabolism.
-
Use buffered media (e.g., with phosphate (B84403) buffer) to maintain a stable pH throughout the experiment.
-
If you are intentionally varying the pH, ensure your measurements are accurate and consistent across all experimental setups.
-
Possible Cause 2: Degradation of this compound.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of zabofloxacin for each experiment.
-
Investigate the stability of zabofloxacin in your specific media and pH conditions. Although information on zabofloxacin's stability across a pH range is limited, fluoroquinolone stability can be pH-dependent.
-
Issue: Zabofloxacin shows lower than expected activity in our in vitro model of an acidic infection site (e.g., abscess, urinary tract).
-
Troubleshooting Steps:
-
Review the Literature on Similar Fluoroquinolones: While direct data on zabofloxacin is scarce, review studies on delafloxacin and finafloxacin, which show enhanced activity at acidic pH[1][4]. This may suggest that other experimental factors could be influencing your results.
-
Consider the Bacterial Species: The effect of pH on antibiotic activity can be species-dependent. Ensure that the bacterial strain you are using is well-characterized and that its growth is not significantly inhibited by the acidic pH of the medium alone.
-
Experimental System Calibration: Verify that your in vitro model accurately reflects the intended physiological conditions. This includes not only pH but also oxygen tension and nutrient availability.
-
Experimental Protocols
Determining the Effect of pH on Zabofloxacin's Antibacterial Activity
This protocol outlines a standard method for assessing the impact of pH on the Minimum Inhibitory Concentration (MIC) of zabofloxacin.
-
Preparation of pH-Adjusted Media:
-
Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Divide the broth into several aliquots. Adjust the pH of each aliquot to the desired levels (e.g., 5.0, 6.0, 7.4, 8.0) using sterile HCl or NaOH.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter). Verify the final pH of each medium before use.
-
-
Preparation of Zabofloxacin Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer system in which it is stable).
-
The concentration of the stock solution should be high enough to allow for serial dilutions.
-
-
MIC Determination (Broth Microdilution):
-
Perform serial two-fold dilutions of the zabofloxacin stock solution in 96-well microtiter plates using the pH-adjusted MHB.
-
Prepare a bacterial inoculum of the test organism (e.g., S. aureus, E. coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive control wells (bacteria in each pH-adjusted medium without antibiotic) and negative control wells (medium only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of zabofloxacin that completely inhibits visible bacterial growth.
-
Data Presentation
Table 1: Hypothetical MIC Data for Fluoroquinolones at Varying pH
Disclaimer: The following table is a hypothetical representation based on the known behavior of different classes of fluoroquinolones and does not represent actual experimental data for zabofloxacin.
| Fluoroquinolone | Bacterial Strain | MIC (µg/mL) at pH 5.5 | MIC (µg/mL) at pH 7.4 |
| Traditional (e.g., Ciprofloxacin) | E. coli | 0.125 | 0.008 |
| Novel (e.g., Finafloxacin-like) | E. coli | 0.015 | 0.125 |
| Zabofloxacin | S. pneumoniae | Data not available | 0.03[8] |
| Zabofloxacin | MRSA | Data not available | 0.25 - 2[9] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of zabofloxacin and the potential influence of pH on cell permeability.
Caption: Experimental workflow for determining the pH-dependent MIC of zabofloxacin.
References
- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Spectrum of Activity of Finafloxacin, a Novel, pH-Activated Fluoroquinolone, under Standard and Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to prevent selection of Zabofloxacin-resistant mutants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zabofloxacin (B1245413). Our goal is to help you design and execute experiments to understand and prevent the selection of Zabofloxacin-resistant mutants.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Zabofloxacin?
Zabofloxacin is a fourth-generation fluoroquinolone antibiotic that exhibits potent bactericidal activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative pathogens.[1][2] Its primary mechanism of action involves the dual inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3] By binding to the enzyme-DNA complex, Zabofloxacin stabilizes it, leading to double-strand breaks in the bacterial DNA and ultimately causing cell death.[1] This dual-targeting mechanism contributes to its enhanced potency, particularly against Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Q2: What are the primary mechanisms of resistance to Zabofloxacin?
Resistance to fluoroquinolones, including Zabofloxacin, primarily arises from mutations in the genes that encode its target enzymes, DNA gyrase and topoisomerase IV.[1][2][6] These mutations typically occur in specific regions known as the quinolone-resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[2][6][7] Such mutations can alter the drug's binding site, reducing its efficacy.[1] Additionally, other resistance mechanisms can include altered drug permeation due to changes in efflux pumps, which actively transport the drug out of the bacterial cell.[6][7] While Zabofloxacin's structure is designed to have a lower propensity for resistance development compared to earlier fluoroquinolones, resistance can still emerge, particularly with suboptimal dosing.[1][8]
Q3: What is the Mutant Selection Window (MSW) hypothesis and how does it relate to Zabofloxacin resistance?
The Mutant Selection Window (MSW) is a range of antibiotic concentrations in which the selection of resistant mutants is most likely to occur.[9][10] The lower boundary of this window is the Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible bacterial growth.[9] The upper boundary is the Mutant Prevention Concentration (MPC), the concentration required to prevent the growth of all single-step resistant mutants in a large bacterial population.[9][10][11] When Zabofloxacin concentrations fall within the MSW, susceptible bacteria are killed, but pre-existing resistant mutants can proliferate, leading to the emergence of a resistant population.[8] Therefore, a key strategy to prevent resistance is to maintain Zabofloxacin concentrations above the MPC for an adequate duration of the dosing interval.[8][10]
Q4: How can combination therapy be used to prevent Zabofloxacin resistance?
Combination therapy, the use of two or more antibiotics with different mechanisms of action, is a powerful strategy to prevent the emergence of resistance.[9][10] For bacteria to survive, they would need to simultaneously develop resistance to both drugs, a much rarer event than developing resistance to a single agent. The addition of a second antibiotic can effectively "close" the mutant selection window for Zabofloxacin by lowering its MPC.[9][10] Studies have shown that combining a fluoroquinolone with another active agent can synergistically lower the MPC, making it more difficult for resistant mutants to be selected.[10] When considering combination therapy, it is crucial that the pharmacokinetic profiles of the drugs are well-matched to ensure that concentrations of both agents remain inhibitory.[9]
Troubleshooting Guides
Problem 1: High frequency of spontaneous Zabofloxacin-resistant mutants in my in vitro experiments.
-
Possible Cause 1: Suboptimal Zabofloxacin concentration.
-
Troubleshooting: Ensure that the concentration of Zabofloxacin used in your selection plates is appropriate. It is recommended to use concentrations at or above the Mutant Prevention Concentration (MPC). If the MPC is unknown for your bacterial strain, consider determining it experimentally. Using concentrations within the Mutant Selection Window (between the MIC and MPC) will inadvertently select for resistant mutants.[8][9]
-
-
Possible Cause 2: High bacterial inoculum.
-
Troubleshooting: The probability of selecting for pre-existing resistant mutants increases with the size of the bacterial population. Standardize your inoculum size for all experiments. A typical inoculum for MPC determination is ≥10^10 CFU.[9]
-
-
Possible Cause 3: Instability of the resistant phenotype.
-
Troubleshooting: Passage the isolated resistant colonies on antibiotic-free media and then re-test their susceptibility to Zabofloxacin to confirm that the resistance is a stable genetic trait and not a transient adaptation.
-
Problem 2: Inconsistent Minimum Inhibitory Concentration (MIC) results for Zabofloxacin.
-
Possible Cause 1: Variation in experimental conditions.
-
Troubleshooting: Adhere strictly to standardized protocols for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[12] Factors like inoculum density, media composition, incubation time, and temperature can all affect MIC values.[12] Use a quality control strain (e.g., S. pneumoniae ATCC 6305) in every assay to ensure the validity of your results.[13]
-
-
Possible Cause 2: Degradation of Zabofloxacin stock solution.
-
Troubleshooting: Prepare fresh stock solutions of Zabofloxacin regularly and store them under appropriate conditions (e.g., protected from light, at the recommended temperature). Verify the concentration and purity of your Zabofloxacin stock.
-
-
Possible Cause 3: Inoculum not in the logarithmic growth phase.
-
Troubleshooting: Ensure that the bacterial culture used for inoculation is in the logarithmic phase of growth. This can be achieved by subculturing from an overnight culture into fresh broth and incubating until the desired optical density is reached.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Zabofloxacin and Comparator Fluoroquinolones against Streptococcus pneumoniae
| Organism (Number of Isolates) | Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Penicillin-Susceptible S. pneumoniae | Zabofloxacin | ≤0.015 | 0.03 |
| Penicillin-Resistant S. pneumoniae | Zabofloxacin | 0.03 | 0.03 |
| Quinolone-Susceptible S. pneumoniae | Zabofloxacin | 0.03 | 0.03 |
| Quinolone-Resistant S. pneumoniae | Zabofloxacin | 0.5 | 1 |
Data adapted from a study on the antimicrobial activity of Zabofloxacin against clinically isolated Streptococcus pneumoniae.[13]
Key Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution
This method is considered a gold standard for its accuracy and is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism on a solid medium.[14]
-
Materials: Mueller-Hinton agar (MHA), defibrinated sheep blood (for fastidious organisms like S. pneumoniae), Zabofloxacin powder, sterile petri dishes, multi-pin inoculator, bacterial cultures, quality control strain.
-
Protocol:
-
Prepare serial twofold dilutions of Zabofloxacin in molten MHA supplemented with 5% sheep blood.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Grow bacterial strains in an appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae) to a density of approximately 107 colony-forming units (CFU)/mL.[13]
-
Using a multi-pin inoculator, apply approximately 104 CFU per spot onto the surface of the agar plates.
-
Incubate the plates at 35°C for 18-24 hours.
-
The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth, disregarding a single colony or a faint haze.[13]
-
2. Determination of Mutant Prevention Concentration (MPC)
This assay determines the lowest concentration of an antimicrobial agent that prevents the formation of resistant colonies from a large bacterial population.[11]
-
Materials: Agar plates with varying concentrations of Zabofloxacin, bacterial culture, spectrophotometer, centrifuge.
-
Protocol:
-
Prepare a large bacterial inoculum, typically ≥1010 CFU. This may require concentrating an overnight culture by centrifugation.
-
Plate the entire inoculum onto agar plates containing a range of Zabofloxacin concentrations, typically multiples of the MIC.
-
Incubate the plates for 48-72 hours.
-
The MPC is the lowest Zabofloxacin concentration at which no bacterial colonies are observed.[11]
-
3. Identification of Resistance Mutations by PCR and Sequencing
This molecular technique is used to identify specific mutations in the quinolone-resistance-determining regions (QRDRs) of the target genes.
-
Materials: Purified bacterial DNA, primers specific for the QRDRs of gyrA, gyrB, parC, and parE, PCR reagents, thermocycler, gel electrophoresis equipment, DNA sequencing service.
-
Protocol:
-
Extract genomic DNA from both the susceptible parent strain and the Zabofloxacin-resistant mutants.
-
Amplify the QRDRs of the target genes using PCR with specific primers.[13]
-
Visualize the PCR products on an agarose (B213101) gel to confirm amplification.
-
Purify the PCR products and send them for Sanger sequencing.
-
Align the DNA sequences from the resistant mutants with the sequence from the susceptible parent strain to identify any mutations.[15]
-
Visualizations
Caption: Mechanism of action of Zabofloxacin.
Caption: The Mutant Selection Window hypothesis.
Caption: Experimental workflow for resistance characterization.
References
- 1. What is the mechanism of Zabofloxacin Hydrochloride? [synapse.patsnap.com]
- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies to Minimize Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restricting the selection of antibiotic-resistant mutants: a general strategy derived from fluoroquinolone studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutant Prevention Concentrations of Levofloxacin Alone and in Combination with Azithromycin, Ceftazidime, Colistin (Polymyxin E), Meropenem, Piperacillin-Tazobactam, and Tobramycin against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
- 12. woah.org [woah.org]
- 13. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Determine Antibiotic Resistance Gene Silencing | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Bioavailability of Oral Zabofloxacin Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Zabofloxacin (B1245413) hydrochloride. It provides answers to frequently asked questions and detailed troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Zabofloxacin hydrochloride and why is its oral bioavailability a concern?
Zabofloxacin is a broad-spectrum fluoroquinolone (fluoronaphthyridone) antibiotic that targets both DNA gyrase and topoisomerase IV enzymes.[1] Its hydrochloride salt form, like many fluoroquinolones, can exhibit poor aqueous solubility, which is a primary factor leading to low and variable oral bioavailability.[2][3][4] For a drug to be absorbed effectively after oral administration, it must first dissolve in the gastrointestinal fluids.[3] Studies in rats have reported an oral bioavailability of approximately 27.7%, indicating that a significant portion of the drug does not enter systemic circulation.[5]
Q2: What are the primary strategies for enhancing the bioavailability of this compound?
The main goal is to improve the dissolution rate of the drug.[6] Several formulation technologies are effective for poorly water-soluble drugs and can be applied to this compound:
-
Solid Dispersions: This involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[7][8] This technique reduces drug particle size to a molecular level, improves wettability, and can prevent recrystallization, thereby enhancing solubility and dissolution.[7][8]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[9][10] Technologies include nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[11][12]
-
Use of Functional Excipients: Incorporating specific excipients such as solubilizers, surfactants (e.g., Polysorbates, Sodium Lauryl Sulfate), and polymers (e.g., HPMC, PVP, PEGs) can improve the wettability and solubility of the drug within the formulation.[13][14][15]
-
Micronization: This is a more traditional approach of reducing the drug's particle size into the micrometer range to increase surface area and improve dissolution.[9][16]
Q3: Which excipients are commonly used in solid dispersion formulations to improve bioavailability?
Hydrophilic polymers are the cornerstone of solid dispersion formulations. The choice of polymer is critical as it affects drug solubility, formulation stability, and the release profile.[3] Commonly used carriers include:
-
Polyvinylpyrrolidone (PVP) and its copolymer Copovidone : Known for their ability to form amorphous solid dispersions and inhibit drug crystallization.[13]
-
Hydroxypropyl Methylcellulose (HPMC) : A semi-synthetic polymer that can maintain the drug in a supersaturated state in the GI tract, preventing precipitation and enhancing absorption.[15]
-
Polyethylene Glycols (PEGs) : Low molecular weight, water-soluble polymers used to create solid solutions or dispersions.[13]
-
Hypromellose Acetate Succinate (HPMCAS) : Often used in spray-dried dispersions for its ability to maintain supersaturation, particularly in the intestine.[13]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for Zabofloxacin from published studies.
Table 1: Comparative Pharmacokinetics of Zabofloxacin Formulations in Healthy Male Volunteers (Single Dose)
| Parameter | This compound (366.7 mg as zabofloxacin) | Zabofloxacin Aspartate (366.5 mg as zabofloxacin) |
| Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |
| AUClast (ng·h/mL) | 11,110 ± 2,005.0 | 11,719 ± 2,507.5 |
| AUCinf (ng·h/mL) | 11,287 ± 2,012.6 | 11,913 ± 2,544.8 |
| Tmax (h) | 0.5 - 4 (range) | 0.8 - 3 (range) |
| Half-life (h) | 8 ± 1 | 8 ± 1 |
Data sourced from studies comparing the hydrochloride and aspartate salts, which were found to be bioequivalent.[1][17]
Table 2: Pharmacokinetic Parameters of Zabofloxacin in Rats (20 mg/kg Dose)
| Administration Route | Bioavailability (%) | Cmax | Tmax | AUC |
| Oral | 27.7% | Not specified | Not specified | Not specified |
| Intravenous | 100% (Reference) | Not specified | Not specified | Not specified |
Data indicates that a significant portion of the drug is not absorbed after oral administration in this preclinical model.[5]
Visualized Workflows and Mechanisms
Caption: General workflow for enhancing Zabofloxacin bioavailability.
Caption: Mechanism of bioavailability enhancement by solid dispersion.
Troubleshooting Guides
Issue 1: The prepared solid dispersion shows no significant improvement in the dissolution rate compared to the pure drug.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Amorphization | 1. Analyze with PXRD and DSC: Perform Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Sharp peaks in PXRD or a melting endotherm in DSC indicate residual crystallinity. 2. Increase Polymer Ratio: Prepare new batches with a higher polymer-to-drug ratio (e.g., 1:3, 1:5). | The key to a solid dispersion's success is converting the crystalline drug into a higher-energy amorphous state.[7] If the drug is not fully amorphous, the dissolution advantage is lost. A higher polymer concentration can better prevent drug molecules from re-crystallizing. |
| Poor Polymer Selection | 1. Assess Drug-Polymer Miscibility: Review literature or perform computational/thermal analysis to ensure miscibility. 2. Test Different Polymers: Formulate with alternative carriers like PVP, Copovidone, or HPMCAS. | The drug and polymer must be miscible to form a stable, single-phase amorphous system. Some polymers may not have suitable interactions (e.g., hydrogen bonding) with Zabofloxacin to maintain its amorphous form.[13][15] |
| Drug Recrystallization During Dissolution | 1. Use a "Supersaturation-Maintaining" Polymer: If not already used, formulate with a polymer known for inhibiting precipitation, such as HPMCAS or HPMC. 2. Observe the Dissolution Vessel: Look for visible signs of particle formation (cloudiness) during the test. | The formulation may dissolve rapidly, creating a supersaturated solution from which the drug then quickly precipitates back into a less soluble crystalline form. Polymers like HPMC can maintain this supersaturated state, allowing more time for absorption.[15] |
Issue 2: High variability is observed in in vivo pharmacokinetic data between animal subjects.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Dosing | 1. Verify Formulation Homogeneity: Ensure the formulated powder or suspension is uniform to guarantee each animal receives the same dose. 2. Refine Gavage Technique: Ensure proper oral gavage technique to confirm the full dose is delivered to the stomach and not regurgitated. | Non-uniform drug distribution in the formulation is a common source of dose variation. Inconsistent administration can lead to significant differences in the amount of drug available for absorption. |
| Physiological Differences | 1. Standardize Food/Water Access: Ensure all animals are fasted for a consistent period before dosing, as food can significantly affect GI motility and drug absorption. 2. Use a Crossover Study Design: If feasible, use a crossover design where each animal receives both the test and control formulations (with a washout period) to minimize inter-individual variability. | The gastrointestinal environment (pH, enzymes, transit time) can vary between animals, affecting drug dissolution and absorption.[16] A crossover design allows each animal to serve as its own control. |
| Formulation Instability in GI Fluids | 1. Simulate GI Conditions In Vitro: Test the formulation's dissolution and stability in simulated gastric fluid (SGF, pH ~1.2) followed by simulated intestinal fluid (SIF, pH ~6.8). | The formulation may be stable in one pH environment but could cause the drug to precipitate upon transitioning from the stomach to the intestine. This can lead to erratic absorption profiles. |
Issue 3: Nanoparticle formulations are aggregating or showing poor stability.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Stabilization | 1. Increase Stabilizer/Surfactant Concentration: Optimize the concentration of the stabilizer (e.g., Pluronic, Polysorbate 80, PVP). 2. Test Combination of Stabilizers: Use a combination of a steric stabilizer (like a polymer) and an electrostatic stabilizer (if applicable). | Nanoparticles have a very high surface area and are thermodynamically driven to aggregate to reduce surface energy. Stabilizers adsorb to the particle surface, creating a repulsive barrier that prevents aggregation.[18] |
| Ostwald Ripening | 1. Select a Polymer Inhibitor: Incorporate a polymer that strongly adsorbs to the drug particle surface and reduces the drug's solubility in the dispersion medium. 2. Optimize Homogenization/Milling: Ensure the particle size distribution is as narrow as possible after production. | This phenomenon occurs when smaller particles dissolve and redeposit onto larger particles, leading to an overall increase in particle size over time. A narrow initial size distribution and polymers that inhibit recrystallization can mitigate this effect. |
| Incompatible Vehicle/Medium | 1. Check pH and Ionic Strength: Measure the zeta potential of the nanosuspension at different pH values to find the point of maximum stability. Avoid using buffers with high ionic strength that can shield surface charges and promote aggregation. | The stability of a nanosuspension can be highly sensitive to the properties of the continuous phase. Electrostatic stabilization is dependent on surface charge, which is influenced by pH. |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Hydroxypropyl Methylcellulose (HPMC), Methanol (B129727), Dichloromethane (B109758), Rotary Evaporator, Vacuum Oven.
-
Procedure:
-
Accurately weigh Zabofloxacin HCl and HPMC in a 1:3 drug-to-polymer ratio.
-
Dissolve both components in a 1:1 (v/v) mixture of dichloromethane and methanol in a round-bottom flask. Use the minimum amount of solvent required for complete dissolution.
-
Sonicate the solution for 15 minutes to ensure homogeneity.
-
Attach the flask to a rotary evaporator. Set the water bath temperature to 40°C.
-
Reduce the pressure gradually and rotate the flask to evaporate the solvent until a thin film or solid mass is formed.
-
Scrape the solid material from the flask.
-
Dry the material in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent.
-
Gently grind the resulting solid using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
-
Store the solid dispersion in a desiccator until further analysis.
-
Characterization: Confirm the amorphous nature of the dispersion using PXRD and DSC.
-
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Dissolution Apparatus II (Paddle Apparatus).
-
Media: 900 mL of 0.1 N HCl (pH 1.2) or pH 6.8 phosphate (B84403) buffer. Maintain media at 37 ± 0.5°C.[19]
-
Procedure:
-
Set the paddle speed to 75 RPM.
-
Add a quantity of the Zabofloxacin HCl formulation (pure drug, physical mixture, or solid dispersion) equivalent to a specific dose (e.g., 50 mg) to each dissolution vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw 5 mL samples from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of Zabofloxacin in the filtered samples using a validated UV-Vis spectrophotometer or HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats (Basic Outline)
-
Animals: Male Sprague-Dawley or Wistar rats (200-250 g). Acclimatize animals for at least one week.
-
Grouping:
-
Group 1: Intravenous (IV) administration (for bioavailability calculation).
-
Group 2: Oral gavage of control formulation (e.g., drug in water/methylcellulose suspension).
-
Group 3: Oral gavage of test formulation (e.g., solid dispersion in water).
-
-
Dosing:
-
Fast rats overnight (approx. 12 hours) before dosing, with free access to water.
-
Administer a 20 mg/kg dose of Zabofloxacin.[5] For oral groups, use a gavage needle. For the IV group, administer via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or jugular vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Sample Processing:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
To 100 µL of plasma, add 200 µL of methanol or acetonitrile (B52724) (containing an internal standard, if used) to precipitate proteins.[5]
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Determine the concentration of Zabofloxacin in the plasma supernatant using a validated HPLC method with fluorescence or mass spectrometry detection.[5]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Calculate absolute oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline | MDPI [mdpi.com]
- 2. Prospects for the development of solid dispersed systems of antibiotics (scoping review) | Polkovnikova | Health, Food & Biotechnology [hfb-mgupp.com]
- 3. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 4. Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Recent advances in nanoparticles as antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thno.org [thno.org]
- 12. dovepress.com [dovepress.com]
- 13. researchgate.net [researchgate.net]
- 14. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. colorcon.com [colorcon.com]
- 16. asianpharmtech.com [asianpharmtech.com]
- 17. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. thaiscience.info [thaiscience.info]
- 19. dissolutiontech.com [dissolutiontech.com]
Validation & Comparative
Zabofloxacin Hydrochloride vs. Moxifloxacin for COPD Treatment: A Comparative Guide
This guide provides a detailed comparison of zabofloxacin (B1245413) hydrochloride and moxifloxacin (B1663623) for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical efficacy, safety profiles, and available mechanistic data based on a pivotal Phase III non-inferiority clinical trial and other supporting studies.
Executive Summary
Zabofloxacin, a newer fluoroquinolone, has demonstrated non-inferiority to the established respiratory fluoroquinolone, moxifloxacin, in the treatment of AECOPD. Clinical trials show comparable rates of clinical cure and adverse events. Notably, zabofloxacin was associated with better patient-reported outcomes in some measures and a shorter treatment course. While both drugs share a common mechanism of action, a detailed comparative analysis of their pharmacokinetic and pharmacodynamic profiles in the COPD patient population warrants further investigation.
Clinical Efficacy
A key multicenter, double-blind, double-dummy, randomized, controlled, Phase III non-inferiority trial provides the primary basis for comparing the clinical performance of zabofloxacin and moxifloxacin in patients with moderate AECOPD.[1][2]
Table 1: Comparison of Clinical Efficacy
| Outcome Metric | Zabofloxacin Hydrochloride (367 mg once daily for 5 days) | Moxifloxacin (400 mg once daily for 7 days) | Key Findings |
| Clinical Cure Rate (Per-Protocol Analysis) | 86.7%[1][2] | 86.3%[1][2] | Zabofloxacin was non-inferior to moxifloxacin. The difference in cure rates was 0.4% (95% CI, -7.7% to 8.6%).[1][2] |
| Clinical Cure Rate (Intention-to-Treat Analysis) | 77.1%[1][2] | 77.3%[1][2] | Consistent with the per-protocol analysis, showing non-inferiority. The difference was -0.2% (95% CI, -9.0% to 8.8%).[1][2] |
| Microbiological Response Rate | 67.4%[1] | 79.5%[1] | The difference was not statistically significant (P=0.22).[1] |
Patient-Reported Outcomes
Improvements in patient-reported outcomes were assessed using the EXAcerbations of Chronic Pulmonary Disease Tool-Patient-Reported Outcome (EXACT-PRO) and the COPD Assessment Test (CAT).
Table 2: Patient-Reported Outcomes
| Assessment Tool | Finding |
| EXACT-PRO | Patients in the zabofloxacin group showed a significantly greater decline in scores on days 6 and 7 compared to the moxifloxacin group, indicating better patient-oriented outcomes.[1] |
| COPD Assessment Test (CAT) | The zabofloxacin group demonstrated a significantly greater decline in scores on days 5, 6, and 7 compared to the moxifloxacin group.[1] |
Safety and Tolerability
The safety profiles of both drugs were comparable in the Phase III trial.
Table 3: Safety and Tolerability Profile
| Safety Metric | This compound | Moxifloxacin | Key Findings |
| Adverse Drug Reactions | 9.7% of patients[1] | 9.6% of patients[1] | The incidence of adverse drug reactions was nearly identical between the two groups (P=0.97).[1] |
| Dropout Rate due to Adverse Events | 0% (0 out of 175 patients)[1] | 1.8% (3 out of 167 patients)[1] | The difference in dropout rates was not statistically significant (P=0.12).[1] |
Experimental Protocols
The primary comparative data is derived from a prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III, non-inferiority clinical trial.
-
Patient Population : 345 patients with a moderate AECOPD.[1][2]
-
Intervention :
-
Primary Endpoint : Clinical response rate (cure vs. failure) at the test-of-cure visit.
-
Key Secondary Endpoints : Microbiological response, change in patient-reported outcomes (EXACT-PRO and CAT scores), and incidence of adverse events.[1]
Mechanism of Action: Fluoroquinolone Signaling Pathway
Both zabofloxacin and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication and repair. Their primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV. By inhibiting these enzymes, fluoroquinolones lead to breaks in the bacterial DNA, ultimately resulting in cell death.
References
- 1. Zabofloxacin versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zabofloxacin versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Zabofloxacin and Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activities of two fluoroquinolone antibiotics, zabofloxacin (B1245413) and levofloxacin (B1675101). The information is compiled from various studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Both zabofloxacin and levofloxacin are fluoroquinolone antibiotics that exhibit bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3][4][5] Their primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4][5]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a crucial step for DNA replication and transcription.[4][5]
-
Topoisomerase IV: This enzyme is vital for the separation of interlinked daughter DNA molecules following replication, enabling cell division.[4][5]
By inhibiting these enzymes, both drugs lead to double-strand breaks in the bacterial DNA, ultimately causing cell death.[4][5] Zabofloxacin is noted for its potent dual-targeting of both enzymes, which may diminish the likelihood of bacterial resistance development.[6] Levofloxacin, the L-isomer of ofloxacin, also targets both enzymes but is considered to have greater activity against Gram-positive bacteria compared to earlier fluoroquinolones like ciprofloxacin.[7][8]
In Vitro Activity: A Quantitative Comparison
The in vitro potency of zabofloxacin and levofloxacin is commonly measured by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for both drugs against key bacterial pathogens, as reported in various studies.
Table 1: Comparative Activity against Streptococcus pneumoniae
| Antibiotic | Penicillin Susceptibility | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Zabofloxacin | Penicillin-Susceptible | - | 0.03[9][10][11] |
| Penicillin-Resistant | - | 0.03[9][10][11] | |
| Quinolone-Resistant | - | 1.0[9][10][11] | |
| Levofloxacin | Penicillin-Susceptible | 1.0[12] | 1.0[13] |
| Penicillin-Intermediate | - | 2.0[14] | |
| Penicillin-Resistant | - | - |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Zabofloxacin | 0.25[6][15] | 2.0[6][15] |
| Levofloxacin | 4.0[6] | 16.0[6] |
Data from a study on 116 MRSA clinical isolates.[6]
Table 3: Comparative Activity against Respiratory Pathogens
| Organism | Antibiotic | MIC₉₀ (µg/mL) |
| Haemophilus influenzae | Levofloxacin | 0.015[16] |
| Moraxella catarrhalis | Levofloxacin | 0.03[16] |
Zabofloxacin has also shown effectiveness against Gram-negative respiratory bacteria like Haemophilus influenzae and Moraxella catarrhalis.[6]
Experimental Protocols
The determination of in vitro activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical component of antimicrobial susceptibility testing. The following outlines a generalized experimental protocol based on standard methodologies.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antibiotics in a liquid growth medium and inoculating them with a standardized bacterial suspension.
-
Preparation of Antibiotic Solutions: Stock solutions of zabofloxacin and levofloxacin are prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Bacterial Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium. A suspension of the bacteria is prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: The microtiter plates containing the diluted antibiotics are inoculated with the standardized bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Levofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Zabofloxacin Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Levofloxacin? [synapse.patsnap.com]
- 6. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Levofloxacin - Wikipedia [en.wikipedia.org]
- 8. Levofloxacin: benefits and mechanisms of action - Flarer [flarer.ch]
- 9. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guide to Selection of Fluoroquinolones in Patients with Lower Respiratory Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mona.uwi.edu [mona.uwi.edu]
- 15. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Susceptibility testing interpretive criteria for levofloxacin when testing respiratory pathogens, Haemophilus influenzae and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Zabofloxacin vs. Ciprofloxacin: A Head-to-Head Comparison Against MRSA
This guide provides a detailed, data-driven comparison of zabofloxacin (B1245413) and ciprofloxacin (B1669076), focusing on their efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The information presented is intended for researchers, scientists, and drug development professionals, offering objective performance data and supporting experimental methodologies.
Introduction to the Contenders
Zabofloxacin is a novel fluoroquinolone antibiotic noted for its potent activity against Gram-positive bacteria, including drug-resistant strains of Streptococcus pneumoniae and MRSA.[1][2] Ciprofloxacin , a second-generation fluoroquinolone, has been a widely used broad-spectrum antibiotic for decades, effective against a range of Gram-positive and Gram-negative bacteria.[3][4] However, its efficacy against MRSA has been significantly compromised by the rise of resistant strains.[3][5] This comparison evaluates the relative performance of these two agents against the formidable challenge of MRSA.
Mechanism of Action: Targeting Bacterial DNA Replication
Both zabofloxacin and ciprofloxacin exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[4][6] These enzymes are critical for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, fluoroquinolones trap the enzymes in the process of cleaving DNA, leading to the accumulation of double-strand breaks and subsequent bacterial cell death.[6]
In Staphylococcus aureus, the primary target for ciprofloxacin is topoisomerase IV, with DNA gyrase serving as a secondary target.[7] Zabofloxacin also targets both enzymes, and its dual-binding mechanism is suggested to diminish the likelihood of resistance development.[1][6]
Quantitative Data Comparison
The following tables summarize the comparative efficacy of zabofloxacin and ciprofloxacin against MRSA based on published experimental data.
In Vitro Activity: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Data from a study on 116 clinical MRSA isolates in Egypt demonstrates zabofloxacin's superior in vitro activity compared to ciprofloxacin.[1]
| Antimicrobial Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |
| Zabofloxacin | 0.03 – 4 | 0.25 | 2 | 61.2% |
| Ciprofloxacin | - | - | - | < 40% (est.) |
Data sourced from a study on 116 MRSA clinical isolates. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively. Ciprofloxacin data was not fully detailed in the same format, but zabofloxacin was found to be 32-fold more active.[1]
Bactericidal Activity: Time-Kill Curve Analysis
Time-kill assays measure the rate and extent of bacterial killing over time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[8] In a direct comparison against a fluoroquinolone-resistant MRSA strain (S13), zabofloxacin demonstrated rapid bactericidal activity, achieving a ≥3-log₁₀ reduction in viable count after 6 hours when tested at 2x and 4x its MIC.[1] Ciprofloxacin generally exhibits slower killing rates against MRSA.[9]
| Antimicrobial Agent | Strain Type | Concentration | Time to ≥3-log₁₀ CFU/mL Reduction |
| Zabofloxacin | FQ-Resistant | 2x and 4x MIC | 6 hours |
| Ciprofloxacin | FQ-Resistant | 2x and 4x MIC | > 6 hours |
Data derived from graphical representations in the cited study comparing fluoroquinolones.[1]
In Vivo Efficacy: Murine Systemic Infection Model
The protective efficacy of an antibiotic in a living organism provides crucial data. In a murine systemic infection model using an MRSA clinical isolate, zabofloxacin showed the most potent protective activity, as indicated by its lower median effective dose (ED₅₀).[1]
| Antimicrobial Agent | MIC for Test Strain (µg/mL) | ED₅₀ (mg/kg) | Bacterial Count in Lungs (log₁₀ CFU/mL) |
| Zabofloxacin | 0.06 | 29.05 | 3.66 |
| Ciprofloxacin | >4.0 | > 40 | Not specified, higher than zabofloxacin |
ED₅₀ is the median effective dose needed to protect 50% of the infected mice.[1]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][11]
-
Preparation of Antimicrobial Agents: Prepare a stock solution of the antibiotic (e.g., in DMSO). Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[10]
-
Bacterial Inoculum Preparation: Culture MRSA isolates on a suitable agar (B569324) medium (e.g., Tryptic Soy Agar) overnight at 37°C. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[10] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[10]
-
Assay Setup: Add the prepared bacterial inoculum to each well containing the serially diluted antibiotic. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[10]
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-24 hours.[10][11]
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (turbidity).[10]
Protocol: Time-Kill Assay
This protocol outlines the procedure for assessing the bactericidal or bacteriostatic activity of an agent over time.[8][12]
-
Inoculum Preparation: Prepare a logarithmic phase culture of the MRSA isolate in CAMHB with a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[8][10]
-
Assay Setup: In sterile tubes, add the bacterial inoculum to CAMHB containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the agent.[10]
-
Incubation and Sampling: Incubate the tubes at 37°C, typically with shaking.[8] At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.[10]
-
Quantification: Perform serial dilutions of the collected aliquots and plate them onto a suitable agar medium to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Incubate plates for 18-24 hours and count colonies.[8] Plot the log₁₀ CFU/mL against time for each antibiotic concentration to generate time-kill curves.
Mechanisms of Resistance
Resistance to fluoroquinolones in S. aureus primarily arises from point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and grlA (also known as parC) genes, which encode the subunits of DNA gyrase and topoisomerase IV, respectively. These mutations alter the drug-binding sites, reducing the antibiotic's efficacy. An additional mechanism involves the overexpression of efflux pumps, such as NorA, which actively transport fluoroquinolones out of the bacterial cell. Studies have shown that zabofloxacin may be a poor substrate for these efflux pumps, potentially contributing to its enhanced activity against some resistant strains.[2]
Conclusion
Based on the available experimental data, zabofloxacin demonstrates significantly greater potency and more rapid bactericidal activity against MRSA compared to ciprofloxacin . This superiority is evident in its lower MIC values, faster killing kinetics, and more effective protection in an in vivo infection model.[1] While ciprofloxacin's utility against MRSA has waned due to widespread resistance, zabofloxacin's robust performance, even against some fluoroquinolone-resistant isolates, positions it as a promising candidate for treating challenging MRSA infections.
References
- 1. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fluoroquinolone Therapy in Staphylococcus aureus Infections: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Zabofloxacin Hydrochloride? [synapse.patsnap.com]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nelsonlabs.com [nelsonlabs.com]
Zabofloxacin Demonstrates Non-Inferiority to Moxifloxacin in Clinical Trials for Respiratory Infections
For Immediate Release
[City, State] – [Date] – Recent clinical trial data demonstrate the non-inferiority of the novel fluoroquinolone antibiotic, zabofloxacin (B1245413), compared to the established drug, moxifloxacin (B1663623), for the treatment of acute bacterial exacerbations of Chronic Obstructive Pulmonary Disease (COPD) and community-acquired pneumonia (CAP). These findings position zabofloxacin as a viable alternative in the management of these common respiratory infections. This guide provides a comprehensive comparison of the clinical trial data, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Bacterial DNA Replication
Both zabofloxacin and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to and stabilizing the enzyme-DNA complex, these antibiotics introduce double-strand breaks in the bacterial DNA, ultimately leading to cell death.[1][2] This dual-targeting mechanism is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2]
Clinical Trial Data: A Comparative Analysis
Acute Exacerbation of Chronic Obstructive Pulmonary Disease (AECOPD)
A prospective, multicenter, double-blind, double-dummy, randomized, controlled, Phase III non-inferiority trial was conducted to compare the efficacy and safety of zabofloxacin and moxifloxacin in patients with AECOPD.[3][4]
Table 1: Clinical Efficacy in AECOPD [2][3]
| Outcome | Zabofloxacin (367 mg once daily for 5 days) | Moxifloxacin (400 mg once daily for 7 days) | Difference (95% CI) |
| Clinical Cure Rate (Per-Protocol Analysis) | 86.7% (124/143) | 86.3% (113/131) | 0.4% (-7.7% to 8.6%) |
| Clinical Cure Rate (Intention-to-Treat Analysis) | 77.1% (135/175) | 77.3% (129/167) | -0.2% (-9.0% to 8.8%) |
Table 2: Microbiological Response and Safety in AECOPD [3]
| Outcome | Zabofloxacin | Moxifloxacin | P-value |
| Favorable Microbiological Response Rate | 67.4% | 79.5% | 0.22 |
| Adverse Drug Reactions | 9.7% | 9.6% | 0.97 |
| Dropout Rate due to Adverse Events | 0% (0/175) | 1.8% (3/167) | 0.12 |
The results of this study demonstrated that a 5-day course of oral zabofloxacin was non-inferior to a 7-day course of oral moxifloxacin in treating patients with exacerbations of COPD.[3] Notably, patients in the zabofloxacin group reported better patient-oriented outcomes as measured by specific assessment tools.[3]
Community-Acquired Pneumonia (CAP)
A Phase II, double-blind, randomized, multicenter study evaluated the safety and efficacy of different dosing regimens of zabofloxacin compared to moxifloxacin in adults with mild to moderate CAP.[5]
Table 3: Clinical Efficacy in CAP (Clinically Evaluable Patients) [5]
| Treatment Group | Dosing Regimen | Clinical Cure Rate |
| A | Zabofloxacin 300 mg once daily for 5 days | 88.24% |
| B | Zabofloxacin 400 mg once daily for 3 days | 100% |
| C | Zabofloxacin 400 mg once daily for 5 days | 100% |
| D | Moxifloxacin 400 mg once daily for 7 days | 100% |
This study concluded that once-daily oral doses of 400 mg of zabofloxacin for 3-5 days are comparable to a 7-day course of moxifloxacin for the treatment of community-acquired bacterial pneumonia, offering the potential for a shorter treatment duration.[5]
Experimental Protocols
AECOPD Non-Inferiority Trial Methodology
-
Study Design: A prospective, multicenter, double-blind, double-dummy, randomized, controlled, parallel-group, Phase III non-inferiority clinical trial.[3]
-
Patient Population: 345 patients with moderate exacerbation of COPD.[3]
-
Treatment Arms:
-
Primary Endpoint: The primary efficacy endpoint was the clinical response at the test-of-cure visit. Non-inferiority was to be declared if the lower bound of the 95% confidence interval for the difference in the clinical cure rate was greater than -10%.[2]
-
Assessments: Clinical cure rates were determined through per-protocol and intention-to-treat analyses. Microbiological response and adverse events were also assessed.[3]
CAP Phase II Trial Methodology
-
Study Design: A double-blind, randomized, multicenter Phase II study.[5]
-
Patient Population: 105 adults with mild to moderate community-acquired pneumonia.[5]
-
Treatment Arms:
-
Primary Endpoint: Efficacy and safety of zabofloxacin compared to moxifloxacin.[5]
-
Assessments: Clinical cure rates in the clinically evaluable patient population and incidence of adverse drug reactions.[5]
Conclusion
The presented clinical trial data support the non-inferiority of zabofloxacin to moxifloxacin for the treatment of AECOPD and CAP. Zabofloxacin offers a comparable efficacy and safety profile, with the potential for a shorter duration of therapy in CAP. These findings provide a strong rationale for considering zabofloxacin as a valuable therapeutic option in the management of respiratory tract infections. Further research, including large-scale Phase III trials for CAP, will continue to delineate the role of zabofloxacin in the evolving landscape of antimicrobial therapy.
References
- 1. dovepress.com [dovepress.com]
- 2. Zabofloxacin versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zabofloxacin versus moxifloxacin in patients with COPD exacerbation: a multicenter, double-blind, double-dummy, randomized, controlled, Phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. khu.elsevierpure.com [khu.elsevierpure.com]
- 5. | BioWorld [bioworld.com]
Zabofloxacin Hydrochloride: A Comparative Guide to its In Vivo Protective Effects Against Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo protective effects of zabofloxacin (B1245413) hydrochloride against other quinolones, supported by experimental data from preclinical studies. Zabofloxacin, a novel fluoroquinolone, has demonstrated potent activity against a range of pathogens, particularly drug-resistant Gram-positive bacteria.
Executive Summary
Zabofloxacin consistently exhibits superior or comparable in vivo efficacy in animal models of infection when compared to other quinolones such as ciprofloxacin, moxifloxacin, and gemifloxacin. This enhanced protective effect is particularly notable against clinically important pathogens like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The data presented herein, derived from systemic and respiratory tract infection models, underscores the potential of zabofloxacin as a valuable therapeutic agent.
Data Presentation: In Vivo Efficacy Comparison
The following tables summarize the key quantitative data from comparative in vivo studies.
Table 1: Systemic Infection Model - Streptococcus pneumoniae
| Quinolone | MIC (mg/L) | ED50 (mg/kg) | Animal Model | Bacterial Strain |
| Zabofloxacin | 0.015 - 0.03 | 0.42 | Mouse | Penicillin-Resistant S. pneumoniae (PRSP) 1065 |
| Ciprofloxacin | 4 | 31.45 | Mouse | PRSP 1065 |
| Moxifloxacin | 0.25 | 18.00 | Mouse | PRSP 1065 |
| Gemifloxacin | 0.03 | 2.09 | Mouse | PRSP 1065 |
ED50: Median effective dose required to protect 50% of the mice.[1][2]
Table 2: Systemic Infection Model - Methicillin-Resistant Staphylococcus aureus (MRSA)
| Quinolone | MIC (µg/ml) | ED50 (mg/kg) | Animal Model |
| Zabofloxacin | 0.06 | 29.05 | Mouse |
| Moxifloxacin | 0.06 | 38.69 | Mouse |
| Levofloxacin | >40 | >40 | Mouse |
| Ciprofloxacin | >40 | >40 | Mouse |
ED50: Median effective dose.[3]
Table 3: Respiratory Tract Infection Model - Streptococcus pneumoniae
| Quinolone | Dosage (mg/kg) | Bacterial Count Reduction in Lungs (log10 CFU/ml) | Animal Model | Bacterial Strain |
| Zabofloxacin | 100 | Significant reduction compared to moxifloxacin | Mouse | PRSP 1065 |
| Moxifloxacin | 100 | - | Mouse | PRSP 1065 |
Note: Specific bacterial count reduction values were not provided in the abstract, but zabofloxacin showed a statistically significant greater reduction compared to moxifloxacin.[4]
Experimental Protocols
Systemic Infection Model (S. pneumoniae & MRSA)
This model is designed to evaluate the efficacy of antimicrobial agents in treating a generalized infection.
-
Animal Model: ICR mice are commonly used.[5]
-
Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of the bacterial suspension (e.g., 2 x 10^7 CFU/mouse for S. pneumoniae 1065).[2]
-
Drug Administration: The quinolones are typically administered orally at specified doses at predefined intervals post-infection (e.g., 1 and 4 hours after bacterial challenge).[2]
-
Endpoint: The primary endpoint is the survival of the mice over a set period (e.g., 7 days). The ED50 (median effective dose) is then calculated, representing the dose at which 50% of the animals survive.
Respiratory Tract Infection Model (S. pneumoniae)
This model simulates pneumonia to assess the effectiveness of antibiotics in a localized lung infection.
-
Animal Model: Mice are utilized for this model.
-
Bacterial Challenge: A bacterial suspension is administered intranasally to induce a lung infection.
-
Drug Administration: The test compounds are administered orally at specific dosages.
-
Endpoint: After a defined treatment period, the mice are euthanized, and their lungs are harvested. The lungs are then homogenized, and the number of viable bacteria (CFU/ml) is determined to assess the reduction in bacterial load.[4]
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Zabofloxacin Hydrochloride: A Comparative Analysis of Cross-Resistance with Preceding Fluoroquinolones
For Immediate Release
This guide provides a detailed comparison of the cross-resistance profile of Zabofloxacin hydrochloride with older-generation fluoroquinolones. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective analysis of Zabofloxacin's efficacy against resistant bacterial strains.
Executive Summary
Zabofloxacin, a novel fluoroquinolone, demonstrates potent in vitro and in vivo activity against a broad spectrum of pathogens, notably including strains resistant to earlier fluoroquinolones such as ciprofloxacin (B1669076) and moxifloxacin (B1663623). This efficacy is particularly pronounced against Gram-positive bacteria like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics of Zabofloxacin may contribute to a lower propensity for resistance development compared to its predecessors. Resistance to fluoroquinolones, including Zabofloxacin, primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV.[1]
Mechanism of Action and Resistance
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. By forming a complex with the enzyme and DNA, fluoroquinolones stabilize double-strand DNA breaks, leading to bacterial cell death.
Resistance to fluoroquinolones typically emerges through two primary mechanisms:
-
Target Enzyme Mutations: Alterations in the quinolone-resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit A) genes reduce the binding affinity of the drugs to their targets.
-
Reduced Drug Accumulation: This can occur via decreased uptake or, more commonly, through the increased activity of efflux pumps that actively transport the drug out of the bacterial cell.
The following diagram illustrates the mechanism of fluoroquinolone action and the development of resistance.
Comparative In Vitro Activity
Studies have consistently demonstrated the superior or equivalent in vitro activity of Zabofloxacin against fluoroquinolone-resistant strains compared to older agents.
Against Fluoroquinolone-Resistant Streptococcus pneumoniae (QRSP)
A study evaluating the activity of various fluoroquinolones against 22 clinical isolates of QRSP (ciprofloxacin MICs ≥8.0 mg/L) revealed that Zabofloxacin was significantly more potent than ciprofloxacin and moxifloxacin.[1]
| Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Zabofloxacin | 0.06–2 | 0.25 | 1 |
| Ciprofloxacin | 4–64 | 32 | 64 |
| Moxifloxacin | 2–8 | 4 | 8 |
| Gemifloxacin | 0.06–2 | 0.25 | 1 |
| Source: Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae[1] |
Against Methicillin-Resistant Staphylococcus aureus (MRSA)
In a study of 116 clinical MRSA isolates, Zabofloxacin showed the highest percentage of susceptibility (61.2%) among the tested fluoroquinolones.[2] The MIC50 and MIC90 values further underscore its enhanced potency.
| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) |
| Zabofloxacin | 0.25 | 2 |
| Moxifloxacin | 0.5 | 8 |
| Levofloxacin | 4 | 16 |
| Ciprofloxacin | 8 | 64 |
| Source: In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt[2] |
Experimental Protocols
The data presented in this guide are based on established and standardized laboratory methodologies.
Minimum Inhibitory Concentration (MIC) Determination
The MIC values were determined using the agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[1]
Experimental Workflow for MIC Determination:
Key steps in the agar dilution protocol include:
-
Preparation of Antibiotic Plates: Serial two-fold dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar. This mixture is then poured into petri dishes and allowed to solidify.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 108 CFU/mL. This is further diluted to achieve a final inoculum of approximately 1 x 104 CFU per spot.[3]
-
Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the agar plates containing different antibiotic concentrations.
-
Incubation: Plates are incubated at 37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Analysis of Resistance Mechanisms
To investigate the genetic basis of resistance, the quinolone-resistance-determining regions (QRDRs) of the gyrA and parC genes are amplified and sequenced.
Methodology for gyrA and parC Sequencing:
-
Genomic DNA Extraction: Bacterial genomic DNA is extracted from cultured isolates using a commercial kit.
-
PCR Amplification: The QRDRs of the gyrA and parC genes are amplified using specific primers and Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are purified and sequenced using the Sanger DNA sequencing method.
-
Sequence Analysis: The obtained nucleotide sequences are compared with the wild-type sequences (e.g., from E. coli K-12) to identify mutations that result in amino acid substitutions.
Conclusion
The available data strongly suggest that this compound possesses a favorable cross-resistance profile compared to older fluoroquinolones. It maintains significant activity against bacterial strains that have developed resistance to agents like ciprofloxacin and moxifloxacin through target site mutations. This makes Zabofloxacin a promising candidate for the treatment of infections caused by such resistant pathogens. Continuous surveillance and further research are essential to fully understand its long-term potential in the face of evolving bacterial resistance.
References
- 1. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zabofloxacin Hydrochloride and Gemifloxacin Efficacy Against Streptococci
For Immediate Release
This guide provides a detailed comparative analysis of the in vitro activity of two fluoroquinolone antibiotics, Zabofloxacin hydrochloride and gemifloxacin (B1671427), against a range of clinically relevant Streptococcus species. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available data to inform further research and development.
Executive Summary
Zabofloxacin and gemifloxacin are both potent fluoroquinolones that exhibit significant activity against Streptococcus species by targeting bacterial DNA gyrase and topoisomerase IV. Extensive comparative data is available for their efficacy against Streptococcus pneumoniae, demonstrating comparable and potent activity, particularly against drug-resistant strains. While gemifloxacin has been broadly studied against other streptococci such as S. pyogenes, S. agalactiae, and viridans group streptococci, there is a notable lack of publicly available, quantitative in vitro susceptibility data for Zabofloxacin against these specific streptococcal groups. This guide synthesizes the available data, details the experimental methodologies for streptococcal susceptibility testing, and visualizes the drugs' mechanism of action.
Data Presentation: In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Zabofloxacin and gemifloxacin against various Streptococcus species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit the growth of 90% of the tested isolates.
Table 1: Comparative In Vitro Activity against Streptococcus pneumoniae
| Organism | Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | Zabofloxacin | - | 0.03[1] |
| Gemifloxacin | - | 0.03[1] | |
| Penicillin-Resistant S. pneumoniae (PRSP) | Zabofloxacin | - | 0.03[1] |
| Gemifloxacin | - | 0.03[1] | |
| Quinolone-Resistant S. pneumoniae (QRSP) | Zabofloxacin | 0.06 - 2 | 1.0[1] |
| Gemifloxacin | 0.06 - 2 | 1.0[1] |
Table 2: In Vitro Activity of Gemifloxacin against Other Streptococcus Species
| Organism | Antibiotic | MIC Range (mg/L) | MIC90 (mg/L) |
| Streptococcus pyogenes (Group A) | Gemifloxacin | - | 0.03 |
| Streptococcus agalactiae (Group B) | Gemifloxacin | 0.03 - 0.06 | 0.03 |
| Viridans Group Streptococci | Gemifloxacin | - | 0.12 |
Note: Extensive searches did not yield specific MIC90 values for Zabofloxacin against S. pyogenes, S. agalactiae, and viridans group streptococci in the publicly available literature. While some sources indicate Zabofloxacin's general activity against these pathogens, quantitative data for a direct comparison is lacking.
Mechanism of Action: Targeting Bacterial DNA Replication
Both Zabofloxacin and gemifloxacin are fluoroquinolones that exert their bactericidal effects by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination in bacteria. By forming a stable complex with the enzyme and DNA, the fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure in antimicrobial susceptibility testing. The following outlines a standardized broth microdilution method based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
1. Preparation of Materials:
-
Bacterial Strains: Clinically isolated Streptococcus species.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) supplemented with 2.5% to 5% lysed horse blood for fastidious streptococci.
-
Antimicrobial Agents: this compound and gemifloxacin powders are dissolved in an appropriate solvent to create stock solutions.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter.
2. Inoculum Preparation:
-
Several colonies of the streptococcal isolate are picked from a fresh agar (B569324) plate and suspended in a sterile saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.
-
The standardized inoculum is then diluted in the supplemented CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
3. MIC Assay Procedure:
-
A serial two-fold dilution of each antimicrobial agent is prepared directly in the 96-well microtiter plates using the supplemented CAMHB.
-
The final volume in each well is typically 100 µL, containing the diluted antimicrobial agent and the prepared bacterial inoculum.
-
Positive (bacteria with no antibiotic) and negative (broth only) control wells are included on each plate.
-
The plates are incubated at 35-37°C for 20-24 hours in an ambient air incubator. For some streptococci, incubation in an atmosphere enriched with 5% CO2 may be required.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Conclusion
Zabofloxacin and gemifloxacin demonstrate high potency against Streptococcus pneumoniae, including strains resistant to other classes of antibiotics. Their identical MIC90 values against both penicillin-susceptible and resistant strains, as well as quinolone-resistant isolates, suggest comparable efficacy for this key respiratory pathogen. Gemifloxacin also shows excellent in vitro activity against other clinically important streptococci. The lack of specific, publicly available MIC data for Zabofloxacin against S. pyogenes, S. agalactiae, and viridans group streptococci highlights an area where further research is needed to fully delineate its spectrum of activity against the broader Streptococcus genus. This would enable a more complete comparative assessment and better inform its potential clinical applications.
References
Validating the Efficacy of Zabofloxacin Hydrochloride in a Respiratory Tract Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Zabofloxacin hydrochloride's performance with other antibiotics in preclinical respiratory tract infection models. The data presented is compiled from published experimental studies to assist researchers and drug development professionals in evaluating its potential as a therapeutic agent.
Executive Summary
Zabofloxacin is a novel fluoroquinolone antibiotic that has demonstrated potent in vitro and in vivo activity against key respiratory pathogens, including drug-resistant Streptococcus pneumoniae.[1][2] Preclinical studies in murine models of respiratory tract infection have shown that Zabofloxacin can significantly reduce bacterial load in the lungs, outperforming other fluoroquinolones such as moxifloxacin (B1663623).[1] Its mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[3] This guide summarizes the key experimental data, provides detailed methodologies for the cited experiments, and visualizes the experimental workflows and potential signaling pathways.
Comparative Efficacy of Zabofloxacin
The following tables summarize the in vitro and in vivo efficacy of Zabofloxacin compared to other fluoroquinolones against common respiratory pathogens.
In Vitro Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Zabofloxacin and Comparators against Streptococcus pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Zabofloxacin | 0.015 | 0.025 |
| Levofloxacin | 1.0 | 1.0 |
| Ciprofloxacin | 1.0 | 2.0 |
| Moxifloxacin | 0.12 | 0.25 |
| Gemifloxacin | 0.03 | 0.06 |
Source: Data compiled from studies on clinical isolates of S. pneumoniae.
In Vivo Efficacy in a Murine Systemic Infection Model
Table 2: In Vivo Efficacy of Zabofloxacin and Comparators against Systemic Infection with Penicillin-Resistant Streptococcus pneumoniae (PRSP) in Mice
| Antibiotic | MIC of Test Strain (µg/mL) | ED₅₀ (mg/kg) |
| Zabofloxacin | 0.015 | 0.42 |
| Ciprofloxacin | 4 | 31.45 |
| Moxifloxacin | 0.25 | 18.00 |
| Gemifloxacin | 0.03 | 2.09 |
ED₅₀ (Median Effective Dose) is the dose required to protect 50% of the infected mice from death.[1]
In Vivo Efficacy in a Murine Respiratory Tract Infection Model
Table 3: Reduction in Lung Bacterial Load by Zabofloxacin and Moxifloxacin in a Murine Model of Pneumonia with Penicillin-Resistant Streptococcus pneumoniae (PRSP)
| Treatment Group | Mean Bacterial Load (log₁₀ CFU/lung) | Standard Error of the Mean (SEM) |
| Control (Untreated) | ~8.5 | N/A |
| Zabofloxacin | ~5.5 | ~0.2 |
| Moxifloxacin | ~7.0 | ~0.3 |
*Values are estimated from graphical data presented in the source study. Zabofloxacin significantly reduced the number of bacteria compared with moxifloxacin (p < 0.05; p < 0.01).[1][4]
Experimental Protocols
Murine Model of Respiratory Tract Infection (Streptococcus pneumoniae)
This protocol provides a generalized methodology for establishing a murine model of pneumonia to evaluate the efficacy of antimicrobial agents.
1. Animal Model:
-
Species: Mouse
-
Strain: ICR, BALB/c, or C57BL/6[5]
-
Age: 6-8 weeks
-
Sex: Male or Female
-
Housing: Maintained under specific pathogen-free conditions with access to food and water ad libitum.
2. Bacterial Strain and Inoculum Preparation:
-
Bacterial Species: Streptococcus pneumoniae (e.g., penicillin-resistant strain 1065)[1]
-
Culture: Bacteria are grown on blood agar (B569324) plates and then cultured in a suitable broth (e.g., Tryptic Soy Broth supplemented with 5% defibrinated sheep blood) to mid-logarithmic phase.
-
Inoculum: The bacterial culture is centrifuged, washed, and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 2 x 10⁷ CFU/mouse).[4]
3. Infection Procedure:
-
Anesthesia: Mice are anesthetized using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of ketamine/xylazine).
-
Inoculation: A specific volume of the bacterial suspension (e.g., 50 µL) is administered intranasally to the anesthetized mice.[2]
4. Antibiotic Treatment:
-
Drug Administration: this compound and comparator antibiotics are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Dosage and Route: The drugs are administered orally (p.o.) or via another relevant route at various doses. In one study, oral administration was performed twice, at 1 and 4 hours post-infection.[4]
5. Efficacy Evaluation:
-
Endpoint: 24 hours post-infection (or other relevant time points).
-
Bacterial Load Determination:
-
Mice are euthanized, and the lungs are aseptically removed.
-
The lungs are homogenized in sterile PBS.
-
Serial dilutions of the lung homogenates are plated on appropriate agar plates.
-
The plates are incubated, and the number of colony-forming units (CFU) is counted to determine the bacterial load per lung.
-
Visualizations
Experimental Workflow
Potential Signaling Pathways
Fluoroquinolones, including Zabofloxacin, are known to possess immunomodulatory effects in addition to their direct bactericidal activity. These effects can influence the host's inflammatory response to infection.
Broader Context: Fluoroquinolones in Respiratory Tract Infections
Clinical meta-analyses of fluoroquinolones as a class for the treatment of community-acquired pneumonia (CAP) provide a broader context for Zabofloxacin's potential.
-
Versus Beta-Lactams +/- Macrolides: Studies have shown that fluoroquinolone monotherapy has similar efficacy and favorable safety compared to beta-lactam-based regimens for non-ICU hospitalized CAP patients.[6][7] Some analyses suggest a non-significant trend towards an advantage for respiratory fluoroquinolones in overall mortality.[7]
-
Versus Macrolides: In the treatment of CAP, quinolones have been associated with significantly lower treatment failure and microbiological failure rates compared to macrolides.[8]
Conclusion
The available preclinical data strongly support the efficacy of this compound in respiratory tract infection models, particularly against Streptococcus pneumoniae. Its potent in vivo activity, as demonstrated by a significant reduction in lung bacterial load and a low ED₅₀ value, positions it as a promising candidate for the treatment of respiratory infections. The comparative data, primarily against other fluoroquinolones, indicates a potential advantage for Zabofloxacin. Further research directly comparing Zabofloxacin with other antibiotic classes, such as beta-lactams and macrolides, in preclinical models would provide a more comprehensive understanding of its therapeutic potential. The immunomodulatory properties of fluoroquinolones may also contribute to the overall therapeutic effect of Zabofloxacin in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and Characterization of a Long-Term Murine Model of Streptococcus pneumoniae Infection of the Lower Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Respiratory Fluoroquinolones Monotherapy vs. β-Lactams With or Without Macrolides for Hospitalized Community-Acquired Pneumonia Patients: A Meta-Analysis [frontiersin.org]
- 7. Respiratory Fluoroquinolones Monotherapy vs. β-Lactams With or Without Macrolides for Hospitalized Community-Acquired Pneumonia Patients: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrolides vs. quinolones for community-acquired pneumonia: meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Zabofloxacin Hydrochloride
The proper disposal of Zabofloxacin hydrochloride, a fluoroquinolone antibiotic, is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. While specific disposal protocols for this compound are not extensively detailed in public records, the disposal of this compound should adhere to the established guidelines for pharmaceutical and chemical waste. Researchers, scientists, and drug development professionals must handle its disposal with the same rigor applied to other potent pharmaceutical agents.
Step-by-Step Disposal Protocol for Laboratory Settings
The following procedures are recommended for the disposal of this compound in a research or laboratory environment:
-
Waste Identification and Segregation :
-
All materials contaminated with this compound, including unused product, expired stock, contaminated personal protective equipment (PPE), and experimental materials, must be segregated from general laboratory waste at the point of generation.
-
It is critical to distinguish between hazardous and non-hazardous pharmaceutical waste according to institutional and regulatory guidelines. Although a Safety Data Sheet (SDS) for Zabofloxacin classifies it as not a hazardous substance or mixture, it is best practice to manage it as a chemical waste.[1]
-
-
Containerization :
-
Solid Waste : Place all solid waste, such as contaminated gloves, gowns, bench paper, and vials, into a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a compatible, sealed, and labeled container. Avoid mixing with other incompatible waste streams.
-
Sharps : Any sharps contaminated with this compound should be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations. The date of accumulation should also be clearly marked.
-
-
Storage :
-
Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Disposal :
-
Disposal of this compound waste must be conducted through a licensed and approved hazardous waste disposal vendor.
-
Incineration at a permitted treatment facility is the most common and recommended method for pharmaceutical waste to ensure complete destruction.[2][3]
-
Never dispose of this compound down the drain or in the regular trash.[4][5] Improper disposal can lead to environmental contamination of water and soil.[6][7]
-
Summary of Pharmaceutical Waste Disposal Methods
The following table summarizes general disposal methods for different categories of pharmaceutical waste, providing context for the handling of this compound.
| Waste Category | Recommended Disposal Method | Not Recommended |
| Non-Hazardous Pharmaceuticals | Drug take-back programs, incineration, or landfill in some cases.[6][8] | Flushing, disposal in regular trash unless specific guidelines are followed.[5][9] |
| Hazardous Pharmaceuticals (e.g., some antineoplastics) | High-temperature incineration.[10][11] | Landfilling, sewering.[11] |
| Controlled Substances | Must be disposed of in compliance with Drug Enforcement Administration (DEA) regulations, often requiring incineration.[2][6] | Any method not compliant with DEA regulations. |
| Sharps | Autoclaving followed by landfilling, or incineration. | Disposal in regular trash. |
Disposal Workflow for this compound in a Laboratory Setting
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a research environment.
Caption: Workflow for the proper disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. securewaste.net [securewaste.net]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. epa.gov [epa.gov]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. SIDP - Antibiotic Disposal [sidp.org]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. emro.who.int [emro.who.int]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Zabofloxacin Hydrochloride
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the handling and disposal of Zabofloxacin hydrochloride, a potent fluoroquinolone antibiotic. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. This compound is an investigational compound and should be handled with care, assuming high potency in the absence of comprehensive toxicological data.
Essential Personal Protective Equipment (PPE) and Safety Measures
A risk assessment should always be conducted prior to handling this compound to ensure that the prescribed PPE is appropriate for the scale and nature of the procedure. The following table summarizes the recommended PPE and safety measures.
| Equipment/Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a full-face shield. | Protects eyes from splashes and airborne particles of the compound.[1] |
| Hand Protection | Nitrile or other impervious gloves. Double gloving is recommended. | Prevents skin contact and absorption. Regularly check gloves for tears or punctures. |
| Body Protection | Impervious, disposable gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A suitable respirator (e.g., N95) should be used, especially when handling the powder form or if there is a risk of aerosol generation. | Minimizes inhalation of the compound.[1] |
| Engineering Controls | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure. | Reduces the concentration of airborne particles and potential for inhalation exposure.[1][2] |
| Hygiene Practices | Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or smoke in the handling area. | Prevents accidental ingestion and contamination of other surfaces. |
| Emergency Equipment | An accessible safety shower and eyewash station must be available. | For immediate decontamination in case of accidental exposure.[1] |
Occupational Exposure Limits
As of the date of this document, no specific Occupational Exposure Limit (OEL) has been established for this compound.[1] In the absence of a defined OEL, a conservative approach should be adopted, treating the compound as a potent pharmaceutical agent. All handling procedures should aim to minimize exposure to the lowest reasonably achievable level.
Operational Plan for Safe Handling
The following step-by-step procedures must be followed for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. If the container is compromised, follow the chemical spill procedure outlined below.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a designated, well-ventilated, and secure area away from incompatible materials.
Laboratory Use (Weighing and Solution Preparation)
-
Preparation: Before starting, ensure the work area (e.g., chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Weighing:
-
Perform all weighing operations of the powdered form within a ventilated enclosure or a chemical fume hood to contain any airborne particles.
-
Use a dedicated set of utensils (spatula, weigh boat).
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is capped.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and disposable labware, must be segregated as hazardous chemical waste.
-
Waste Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
Disposal Method: Dispose of this compound waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.[3] Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures.
Emergency Procedures: Chemical Spill Workflow
In the event of a this compound spill, follow the workflow below to ensure a safe and effective response.
Caption: Workflow for handling a chemical spill of this compound.
By strictly adhering to these safety protocols, research institutions can build a strong foundation of laboratory safety and chemical handling, ensuring the well-being of their personnel while advancing scientific discovery.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
